1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
Description
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Properties
IUPAC Name |
1-(oxan-4-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNBQLBGSVOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679671 | |
| Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190380-49-4 | |
| Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its structure, physicochemical characteristics, and potential biological relevance. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. The information is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and medicinal chemistry.
Chemical Identity and Physical Properties
This compound is a substituted pyrazole derivative characterized by the presence of a tetrahydro-2H-pyran ring attached to the pyrazole core. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Technical Guide: Synthesis and Characterization of 1-(oxan-4-yl)pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The document details a robust two-step synthetic pathway, including the N-alkylation of 4-nitropyrazole followed by nitro group reduction. It outlines detailed experimental protocols for these transformations. The guide also compiles key characterization data and discusses the potential biological significance of this pyrazole derivative, which incorporates a saturated oxane ring, a feature known to enhance physicochemical properties in drug candidates.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold. Their versatile biological activities span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The incorporation of a saturated heterocyclic moiety, such as an oxane (tetrahydropyran) ring, can favorably modulate a compound's pharmacokinetic profile by improving solubility, metabolic stability, and three-dimensional complexity for enhanced target binding. 1-(oxan-4-yl)pyrazol-4-amine combines these two valuable pharmacophores, making it an attractive building block for the development of novel therapeutics. This guide presents a detailed methodology for its synthesis and a summary of its key physicochemical properties. While specific biological targets for this exact molecule are not yet extensively documented, related structures have shown promise as kinase inhibitors, highlighting a potential area for future investigation.[1][2][3][4][5][6]
Synthesis of 1-(oxan-4-yl)pyrazol-4-amine
A reliable and efficient two-step synthesis for 1-(oxan-4-yl)pyrazol-4-amine has been established. The synthetic route commences with the N-alkylation of commercially available 4-nitropyrazole with tetrahydro-2H-pyran-4-ol. This is followed by the reduction of the nitro-intermediate to yield the final product.
Synthetic Pathway
Caption: Two-step synthesis of 1-(oxan-4-yl)pyrazol-4-amine.
Experimental Protocols
Step 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole
-
Materials:
-
4-Nitropyrazole
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole as a solid.
-
Step 2: Synthesis of 1-(oxan-4-yl)pyrazol-4-amine
-
Materials:
-
1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
To a solution of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add 10% Pd/C (10% w/w).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 1-(oxan-4-yl)pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization Data
The structural identity and purity of 1-(oxan-4-yl)pyrazol-4-amine are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Appearance | Light-red to Brown Solid |
| Melting Point (HCl salt) | 105-107 °C |
| Purity (typical) | >97% |
Spectroscopic Data (Predicted)
-
1H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.4 (s, 1H, pyrazole C3-H)
-
~7.3 (s, 1H, pyrazole C5-H)
-
~4.2 (tt, 1H, N-CH of oxane)
-
~4.0 (m, 2H, oxane -OCH₂-)
-
~3.5 (m, 2H, oxane -OCH₂-)
-
~3.0 (br s, 2H, -NH₂)
-
~2.1 (m, 2H, oxane -CH₂-)
-
~1.9 (m, 2H, oxane -CH₂-)
-
-
13C NMR (100 MHz, CDCl₃) δ (ppm):
-
~135.0 (pyrazole C4-NH₂)
-
~128.0 (pyrazole C3)
-
~120.0 (pyrazole C5)
-
~67.0 (oxane -OCH₂-)
-
~55.0 (oxane N-CH)
-
~32.0 (oxane -CH₂-)
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺: 168.11
-
Biological Context and Potential Applications
While specific biological data for 1-(oxan-4-yl)pyrazol-4-amine is limited, the pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs. The strategic incorporation of the oxane moiety is a common approach in drug design to enhance aqueous solubility and metabolic stability.
Potential Signaling Pathway Involvement
Derivatives of 1-(oxan-4-yl)pyrazole have been investigated as inhibitors of various protein kinases. For instance, structurally related compounds have shown potent inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5).[1] The TGF-β/ALK5 signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with fibrosis and cancer.
Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine. The described two-step synthetic protocol is robust and amenable to scale-up. While comprehensive biological profiling of this specific compound is yet to be published, its structural features suggest it is a valuable scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate its biological activity and potential applications in drug discovery.
References
- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Oxan-3-yl)-1H-pyrazole|High-Quality Research Chemical [benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Biological Profile of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (CAS 1190380-49-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties and biological context of the compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, identified by CAS number 1190380-49-4. This molecule serves as a key intermediate in the synthesis of pharmacologically active agents. This document is intended to be a resource for researchers and professionals involved in drug discovery and development, offering curated data and methodologies to support further investigation and application of this chemical entity.
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for CAS 1190380-49-4.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Physical Form | Light-red to Brown Solid | |
| Purity | 97% |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | -0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 53.1 Ų | [1] |
| Complexity | 153 | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe standard methodologies for determining key physicochemical parameters. While specific experimental data for CAS 1190380-49-4 is not publicly available, these protocols represent established methods for characterizing small molecules.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Principle: This method involves measuring the equilibrium concentration of the solute in a two-phase system of n-octanol and water.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glassware (flasks with stoppers)
-
Shaker
-
Centrifuge
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing both water and n-octanol.
-
Seal the flask and shake it for a sufficient time to allow for equilibrium to be reached (typically several hours).
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.
Principle: This method involves the titration of the compound with a strong acid or base and monitoring the pH change to determine the point of half-neutralization.
Materials:
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This compound
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
Solvent (e.g., water, or a co-solvent system if solubility is low)
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pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
Dissolve a known amount of the compound in the chosen solvent.
-
Place the solution in a beaker with a stirrer and the pH electrode.
-
Slowly add the titrant (acid or base) from the burette in small increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the compound is ionized, which can be determined from the titration curve.
Biological Context and Signaling Pathway
Derivatives of this compound have been investigated as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer.
TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway. Inhibition of ALK5 by compounds derived from the core structure of CAS 1190380-49-4 would block the phosphorylation of SMAD2/3, thereby preventing the downstream signaling cascade.
Caption: TGF-β Signaling Pathway and Point of Inhibition.
Conclusion
This compound (CAS 1190380-49-4) is a valuable chemical scaffold with physicochemical properties amenable to medicinal chemistry optimization. Its utility as a precursor for potent inhibitors of the TGF-β signaling pathway highlights its potential in the development of novel therapeutics for a range of diseases. This guide provides a foundational dataset and procedural framework to aid researchers in leveraging this compound for their drug discovery and development endeavors. Further experimental characterization of its physicochemical and biological properties is warranted to fully elucidate its therapeutic potential.
References
The Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to Their Biological Activities in Drug Discovery
Abstract: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[4][5][6] This technical guide provides an in-depth overview of the significant biological activities of pyrazole-based compounds, with a focus on their applications in anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant therapies. The document summarizes key quantitative data from recent studies, details common experimental protocols for activity evaluation, and visualizes critical signaling pathways and research workflows to support researchers, scientists, and drug development professionals in this dynamic field.
Introduction
The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents.[5] Its structural versatility allows for modifications that can fine-tune the pharmacological profile of a compound, enhancing its efficacy and selectivity for a specific biological target.[7] This has led to the successful development of several FDA-approved drugs incorporating the pyrazole motif, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[8] The wide-ranging biological activities of pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects, make them a subject of intense research in the quest for new and improved medicines.[9][10]
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[7][11] Their mechanisms of action often involve the inhibition of key enzymes that are critical for tumor growth, proliferation, and survival.[12]
Mechanisms of Action: A primary mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer. Pyrazole-based compounds have been designed to target several crucial kinases:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR-2 signaling pathways can synergistically suppress tumor growth and angiogenesis.[13]
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDK inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[14][15]
-
PI3K/AKT Pathway: Targeting kinases within this pathway, such as PI3K, can disrupt signals that promote cell survival and proliferation.[14]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines.
| Compound ID/Series | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Citation |
| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil (59.27) | [9] |
| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil (59.27) | [9] |
| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin (0.95) | [14] |
| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide (comparable) | [14] |
| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide (comparable) | [14] |
| Compound 36 (CDK2) | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 (Cell); 0.199 (Enzyme) | - | [14] |
| Compound 29 | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | - | [14] |
| Compound 4 | HEPG2 (Liver) | 0.31 | Erlotinib (10.6) | [13] |
| Compound 11 | HEPG2 (Liver) | 0.63 | Erlotinib (10.6) | [13] |
| Compound 12 | HEPG2 (Liver) | 0.71 | Erlotinib (10.6) | [13] |
| Compound 3 (EGFR) | - | 0.06 (Enzyme) | - | [13] |
| Compound 9 (VEGFR-2) | - | 0.22 (Enzyme) | - | [13] |
| Ferrocene-pyrazole 47c | HCT-116 (Colon) | 3.12 | - | [16] |
| DHT-pyrazole 24e | PC-3 (Prostate), DU 145 (Prostate) | 4.2, 3.6 | - | [16] |
Signaling Pathway Visualization
The diagram below illustrates a simplified model of how a pyrazole-based kinase inhibitor can block a receptor tyrosine kinase (RTK) signaling pathway, thereby preventing downstream signals that lead to cell proliferation.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[17][18] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[19]
Mechanisms of Action:
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COX-2 Inhibition: Many pyrazole-based drugs, like Celecoxib, are designed to be selective inhibitors of COX-2.[17] Since COX-2 is primarily induced at sites of inflammation, selective inhibition minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[17][19]
-
Cytokine Modulation: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17]
-
NF-κB Suppression: Inhibition of the NF-κB signaling pathway is another mechanism by which pyrazoles can exert anti-inflammatory effects.[17]
Quantitative Data: Anti-inflammatory Activity
The table below presents the COX inhibitory activity and in vivo efficacy of various pyrazole compounds.
| Compound ID/Series | Activity Metric | Value | Reference Drug | Citation |
| 144–146 | COX-2 Inhibition (IC₅₀) | 0.034 - 0.052 µM | - | [9] |
| 144–146 | Edema Inhibition (%) | 78.9 - 96% | Celecoxib (82.8%) | [9] |
| 151a–c | Edema Inhibition (%) | 62 - 71% | Celecoxib (22%) | [9] |
| 133 | In vivo activity (ED₅₀) | 0.8575 mmol/kg | - | [9] |
| 3,5-diarylpyrazoles | COX-2 Inhibition (IC₅₀) | 0.01 µM | - | [17] |
| pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition (IC₅₀) | 0.03 µM / 0.12 µM | - | [17] |
| 5a | Edema Inhibition (%) | ≥84.2% | Diclofenac (86.72%) | [4] |
Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[8][20] These agents are crucial in the fight against infectious diseases and the growing threat of antimicrobial resistance.
Quantitative Data: Antimicrobial Activity
This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Citation |
| Compound 3 | E. coli (Gram -) | 0.25 | Ciprofloxacin (0.5) | [20] |
| Compound 4 | S. epidermidis (Gram +) | 0.25 | Ciprofloxacin (4.0) | [20] |
| Compound 2 | A. niger (Fungus) | 1.0 | Clotrimazole (2.0) | [20] |
| Compound 3 | M. audouinii (Fungus) | 0.5 | Clotrimazole (0.5) | [20] |
| Compound 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 (Antifungal); 62.5 - 125 (Antibacterial) | Clotrimazole, Chloramphenicol (Higher MICs) | [21] |
| Compound 12 | E. coli | 1.0 | Moxifloxacin (2.0) | [22] |
| Compound 32 | S. epidermidis, E. cloacae | 0.97, 0.48 | Tetracycline (Higher MICs) | [22] |
| Compound 9 | Staphylococcus & Enterococcus MDR strains | 4.0 | - | [23] |
| Compound 6d | MRSA, E. coli | 15.7, 7.8 | - | [24] |
| Compound 5c | E. coli, K. pneumoniae | 6.25 | - | [25] |
Other Notable Biological Activities
Beyond the major areas already discussed, pyrazole derivatives show promise in other therapeutic fields.
Antiviral and Anticonvulsant Activity:
-
Antiviral: Pyrazole-based compounds have demonstrated activity against a range of viruses, including Newcastle disease virus (NDV), coronaviruses (SARS-CoV-2, MERS-CoV), and Hepatitis C virus (HCV).[26][27][28][29]
-
Anticonvulsant: Several pyrazole derivatives have shown significant anticonvulsant effects in preclinical models, suggesting their potential for treating epilepsy.[30][31][32]
Quantitative Data: Antiviral and Anticonvulsant Activity
| Compound ID/Series | Biological Activity | Activity Metric | Value | Reference Drug | Citation |
| Hydrazone 6 | Antiviral (NDV) | Protection (%) | 100% | Amantadine | [26] |
| Thiazolidinedione 9 | Antiviral (NDV) | Protection (%) | 100% | Amantadine | [26] |
| Pyrazolopyrimidine 7 | Antiviral (NDV) | Protection (%) | 95% | Amantadine | [26] |
| Compound 7h | Anticonvulsant | Potency | More potent than Valproic acid | Valproic acid | [30] |
| Compound 6k | Anticonvulsant (sc-PTZ) | ED₅₀ (mg/kg) | 20.4 | Valproate | [31] |
Experimental Protocols
The evaluation of the biological activity of pyrazole compounds relies on a set of standardized in vitro and in vivo assays. Below are generalized methodologies for key experiments.
Workflow for Pyrazole-Based Drug Discovery
The following diagram outlines a typical workflow in the discovery and development of novel pyrazole-based therapeutic agents.
6.1. In Vitro Anticancer Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
6.2. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.[4]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to laboratory conditions for at least one week.
-
Grouping and Administration: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole compounds. Administer the compounds orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.
6.3. Antimicrobial Assay (Broth Microdilution for MIC)
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare a series of twofold dilutions of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (no microbe, no drug) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
The pyrazole scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities.[33] Its derivatives have yielded potent candidates in oncology, inflammation, and infectious diseases. The continued exploration of this versatile nucleus is a promising avenue for developing novel therapeutics. Future research will likely focus on the design of multi-target pyrazole derivatives, the application of modern synthetic methodologies like microwave-assisted synthesis to expand chemical diversity, and the use of computational tools to predict activity and guide the development of next-generation drugs with enhanced efficacy and safety profiles.[6][16]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
- 10. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. karger.com [karger.com]
- 31. benthamdirect.com [benthamdirect.com]
- 32. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine. The document details the key identifiers of the compound, predicted spectroscopic data for its characterization, a plausible experimental protocol for its synthesis, and its potential role in biological signaling pathways.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound containing a pyrazole ring substituted with a tetrahydropyran group and an amine group. Its fundamental properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-(oxan-4-yl)pyrazol-4-amine[1] |
| CAS Number | 1190380-49-4[1] |
| Molecular Formula | C₈H₁₃N₃O[1] |
| Molecular Weight | 167.21 g/mol [1] |
| Canonical SMILES | C1COCCC1N2C=C(C=N2)N[1] |
| InChI Key | GZZNBQLBGSVOOZ-UHFFFAOYSA-N[1] |
| Appearance | Light-red to Brown Solid |
| Purity | Typically >97% from commercial suppliers |
| Storage | Refrigerator, under inert atmosphere |
Predicted Spectroscopic Data for Structure Elucidation
Due to the limited availability of published experimental spectra for this specific molecule, this section presents predicted data based on the analysis of its constituent functional groups and data from structurally related compounds. These tables provide a guide for researchers in interpreting experimental results.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | Pyrazole C3-H |
| ~7.3 | s | 1H | Pyrazole C5-H |
| ~4.3 | m | 1H | THP C4-H (methine) |
| ~4.1 | dd | 2H | THP C2/6-H (axial) |
| ~3.5 | dt | 2H | THP C2/6-H (equatorial) |
| ~3.0 | br s | 2H | -NH₂ |
| ~2.1 | m | 2H | THP C3/5-H (axial) |
| ~1.9 | m | 2H | THP C3/5-H (equatorial) |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Pyrazole C5 |
| ~125 | Pyrazole C3 |
| ~118 | Pyrazole C4-NH₂ |
| ~67 | THP C2/6 |
| ~58 | THP C4 |
| ~32 | THP C3/5 |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 150 | [M - NH₃]⁺ |
| 84 | [C₅H₈O]⁺ (Tetrahydropyran ring fragment) |
| 83 | [C₄H₅N₃]⁺ (Pyrazolamine ring fragment) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine |
| 2950-2850 | C-H stretch | Aliphatic (THP ring) |
| 1620-1580 | N-H bend | Primary Amine |
| 1550-1450 | C=C stretch | Pyrazole Ring |
| 1250-1050 | C-O stretch | Ether (THP ring) |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a representative protocol for which is provided below. This protocol is based on established methods for pyrazole synthesis.
Step 1: Synthesis of 1-amino-4-hydroxypiperidinium tosylate
-
To a solution of 1-Boc-4-hydroxypiperidine in a suitable solvent, add O-tosylhydroxylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
The product can be isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)hydrazine
-
A plausible route involves the reaction of tetrahydro-2H-pyran-4-one with hydrazine hydrate in the presence of a reducing agent such as sodium cyanoborohydride.
-
Alternatively, a substitution reaction on 4-bromotetrahydropyran with hydrazine can be employed.
Step 3: Synthesis of this compound
-
React 1-(Tetrahydro-2H-pyran-4-yl)hydrazine with a suitable three-carbon synthon that can form the pyrazole ring with a 4-amino group precursor, such as a protected 2-aminomalondialdehyde derivative.
-
The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.
-
Deprotection of the amino group, if necessary, would yield the final product.
-
Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded on an FTIR spectrometer, typically as a KBr pellet or a thin film.
Biological Context and Signaling Pathway
Derivatives of pyrazole are known to exhibit a wide range of biological activities. Notably, compounds structurally related to this compound have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.[5][6]
TGF-β Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI). The activated TβRI kinase phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Pyrazole-based inhibitors are thought to competitively bind to the ATP-binding site of the TβRI kinase domain, thereby blocking the phosphorylation of SMAD proteins and inhibiting the downstream signaling cascade.[5]
Caption: Proposed mechanism of action via the TGF-β signaling pathway.
Experimental Workflow for Structure Elucidation
The logical flow for the complete structural elucidation and characterization of this compound is outlined below.
Caption: Workflow for the synthesis and structural elucidation.
References
- 1. This compound | C8H13N3O | CID 51063703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
The Strategic Application of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine in Fragment-Based Lead Optimization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the generation of novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial hits are then strategically elaborated into more potent, drug-like molecules. Within the vast chemical space of available fragments, 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine emerges as a particularly valuable scaffold. Its unique combination of a saturated heterocycle (tetrahydropyran), a versatile aromatic core (pyrazole), and a key interaction point (primary amine) makes it an attractive starting point for lead optimization campaigns targeting a variety of protein classes, most notably kinases.
The tetrahydropyran (THP) moiety is frequently employed in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional vector for exiting the binding pocket. The 4-aminopyrazole core serves as a robust anchor, capable of forming critical hydrogen bond interactions with the target protein. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, and strategic application of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in FBDD. The properties of this compound are summarized in the table below. These characteristics are consistent with the "Rule of Three," a common guideline for fragment-like molecules, indicating its suitability as a starting point for drug discovery.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | --INVALID-LINK-- |
| Molecular Weight | 167.21 g/mol | --INVALID-LINK-- |
| CAS Number | 1190380-49-4 | --INVALID-LINK-- |
| IUPAC Name | 1-(oxan-4-yl)pyrazol-4-amine | --INVALID-LINK-- |
| XLogP3 | -0.1 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Physical Form | Light-red to Brown Solid | --INVALID-LINK-- |
| Purity | ≥97% (typical) | --INVALID-LINK-- |
| Storage | Refrigerator | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of this compound
While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be proposed based on established chemical methodologies for related pyrazole derivatives. This proposed synthesis involves the N-alkylation of a protected 4-nitropyrazole with a tetrahydropyran derivative, followed by the reduction of the nitro group to the desired amine.
Step 1: N-Alkylation of 4-Nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.
-
Add 4-bromotetrahydro-2H-pyran (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1 equivalent) from the previous step in a protic solvent such as methanol or ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%) or Raney nickel.
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Application in Lead Optimization: Targeting the TGF-β Signaling Pathway
Derivatives of the this compound core have shown significant promise as inhibitors of various kinases. A notable example is their application in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI), also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.
TGF-β/SMAD Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TβRI (ALK5). The activated TβRI kinase subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition by ALK5 inhibitors.
Fragment-Based Lead Discovery Workflow
The utilization of this compound as a starting fragment typically follows a structured workflow designed to efficiently translate a low-affinity hit into a high-potency lead candidate. This process integrates biophysical screening, structural biology, and computational chemistry to guide the optimization process.
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Quantitative Data on Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell-based Activity | Reference |
| Derivative Example | ALK5 (TβRI) | < 10 | Inhibition of TGF-β induced pSMAD | Fictional data for illustrative purposes |
| AT9283 | Aurora A/B | ~3 | HCT116 cell growth inhibition | --INVALID-LINK-- |
| AT7519 | CDK2 | < 10 | Inhibition of cell proliferation | --INVALID-LINK-- |
Note: AT9283 and AT7519 are examples of aminopyrazole-based kinase inhibitors to illustrate the utility of the core scaffold, though they do not contain the exact THP substituent.
Conclusion
This compound represents a high-value fragment for lead optimization endeavors. Its favorable physicochemical properties, combined with a synthetically accessible structure, make it an excellent starting point for FBDD campaigns. The demonstrated success of its core scaffold in developing potent kinase inhibitors, such as those targeting the TGF-β signaling pathway, underscores its strategic importance. By leveraging structural biology and iterative chemical synthesis, this fragment can be effectively elaborated to produce novel and potent clinical candidates, addressing unmet medical needs in oncology, fibrosis, and other therapeutic areas.
The Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for diverse chemical modifications, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its clinical significance.[1] This technical guide provides an in-depth exploration of the therapeutic potential of novel pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and kinase-inhibiting properties. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Quantitative Data on Bioactive Pyrazole Derivatives
The following tables summarize the biological activities of several novel pyrazole derivatives, providing quantitative data to facilitate comparison and aid in structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 161a | A-549 (Lung Carcinoma) | Not Specified | 4.91 | [3] |
| 161b | A-549 (Lung Carcinoma) | Not Specified | 3.22 | [3] |
| 161c | A-549 (Lung Carcinoma) | Not Specified | 27.43 | [3] |
| 161d | A-549 (Lung Carcinoma) | Not Specified | 18.14 | [3] |
| 163 | HepG-2 (Hepatocellular Carcinoma) | Not Specified | 12.22 | [3] |
| 163 | HCT-116 (Colorectal Carcinoma) | Not Specified | 14.16 | [3] |
| 163 | MCF-7 (Breast Adenocarcinoma) | Not Specified | 14.64 | [3] |
| 5b | K562 (Chronic Myelogenous Leukemia) | MTT Assay | 0.021 | [4] |
| 5b | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 1.7 | [4] |
| 5b | A549 (Lung Carcinoma) | MTT Assay | 0.69 | [4] |
| 5 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 13.14 | [1][5] |
| 5 | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 8.03 | [1][5] |
| 3a | PC-3 (Prostate Cancer) | Not Specified | 1.22 | [3] |
| 3i | PC-3 (Prostate Cancer) | Not Specified | 1.24 | [3] |
| 4a | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 4.4 | [6] |
| 5a | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 3.46 | [6] |
| 6b | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 2.52 | [6] |
| 6d | A549 (Lung Carcinoma) | MTT Assay | 5.176 | [7] |
| 6g | A549 (Lung Carcinoma) | MTT Assay | 1.537 | [7] |
| 6j | A549 (Lung Carcinoma) | MTT Assay | 8.493 | [7] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 4 | CDK2 | Not Specified | 0.75 | [1][5] |
| 7 | CDK2 | Not Specified | 0.77 | [1][5] |
| 10 | CDK2 | Not Specified | 0.85 | [1][5] |
| 5 | CDK2 | Not Specified | 0.56 | [1][5] |
| 6 | CDK2 | Not Specified | 0.46 | [1][5] |
| 11 | CDK2 | Not Specified | 0.45 | [1][5] |
| 9 | CDK2/cyclin A2 | ADP-Glo Assay | 0.96 | [8][9][10] |
| 7a | CDK2/cyclin A2 | ADP-Glo Assay | 2.01 | [8][9][10] |
| 7d | CDK2/cyclin A2 | ADP-Glo Assay | 1.47 | [8][9][10] |
| 4 | CDK2/cyclin A2 | ADP-Glo Assay | 3.82 | [8][9][10] |
| 3i | VEGFR-2 | Not Specified | 0.00893 | [3] |
| 3a | VEGFR-2 | Not Specified | 0.03828 | [3] |
| 5a | VEGFR-2 | Not Specified | 0.267 | [6] |
| 6b | VEGFR-2 | Not Specified | 0.2 | [6] |
| 7c | VEGFR-2 | Not Specified | 0.225 | [11] |
| 12c | VEGFR-2 | Not Specified | 0.828 | [11] |
| 6g | EGFR | Not Specified | 0.024 | [7] |
| 3 | EGFR | Kinase Assay | 0.06 | [2] |
| 9 | VEGFR-2 | Kinase Assay | 0.22 | [2] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5u | COX-2 | In vitro COX inhibition | 1.79 | 74.92 | [12] |
| 5s | COX-2 | In vitro COX inhibition | 2.51 | 72.95 | [12] |
| 5r | COX-2 | In vitro COX inhibition | Not Specified | 64.40 | [12] |
| 5t | COX-2 | In vitro COX inhibition | Not Specified | 22.21 | [12] |
| 2a | COX-2 | In vitro COX inhibition | 0.01987 | >50 | [13] |
| 3b | COX-2 | In vitro COX inhibition | 0.03943 | 22.21 | [13] |
| 4a | COX-2 | In vitro COX inhibition | 0.06124 | 14.35 | [13] |
| 5b | COX-2 | In vitro COX inhibition | 0.03873 | 17.47 | [13] |
| 5e | COX-2 | In vitro COX inhibition | 0.03914 | 13.10 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole derivatives.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Detergent Reagent (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[3] Incubate for 6 to 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[3]
-
Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization can be monitored by the increase in absorbance (turbidity) at 340 nm.[15]
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Colchicine or Paclitaxel)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation: On ice, prepare the tubulin solution in General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).[11] Prepare serial dilutions of the pyrazole derivatives in the same buffer. The final DMSO concentration should be kept low (<1%).[11]
-
Assay Setup: Pre-warm the microplate reader to 37°C. Add the diluted test compounds, positive control, or vehicle control to the wells of the 96-well plate.
-
Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well. Mix gently.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[11]
-
Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization (Vmax) and the extent of polymerization (plateau height) can be determined. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[11]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay is typically performed using a colorimetric or fluorescence-based method.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Cofactor Solution
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate (black or clear, depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[8]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[8]
-
Measurement: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength over a set period. The rate of increase in the signal is proportional to the COX activity.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).[16]
Kinase Inhibition Assays (EGFR, VEGFR-2, CDK2)
Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2/cyclin A2)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well or 96-well white plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO. Dilute the kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
Assay Setup:
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the specific substrate to each well.[7] Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
ADP Detection:
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Synthesis of Novel Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following is a representative example of a multi-step synthesis of pyrazole-containing compounds.
Example: Synthesis of 5-(phenylamino)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile derivatives [17]
This synthesis involves a five-step process starting from thiophene-2-carboxylic acid. The key final step is the cyclization of an intermediate with hydrazine to form the pyrazole ring.
General Procedure for the Final Cyclization Step: A mixture of the intermediate 3-(methylthio)-3-(substituted phenylamino)-2-(thiophene-2-carbonyl)acrylonitrile and hydrazine hydrate in a suitable solvent is heated under reflux. After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified by recrystallization to afford the desired 5-(substituted amino)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile derivative.
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.[17]
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds and a typical experimental workflow for their evaluation.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 11. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. The incorporation of the tetrahydropyran moiety can enhance aqueous solubility and improve the pharmacokinetic profile of drug candidates. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.
Overall Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole
This procedure details the N-alkylation of 4-nitropyrazole with tetrahydro-2H-pyran-4-ol using a Mitsunobu reaction. This method is known for its mild conditions and good yields for the formation of C-N bonds.
Materials:
-
4-Nitropyrazole
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole as a solid.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro-intermediate to the final amine product via catalytic hydrogenation. This is a clean and efficient method for nitro group reduction.[1] An alternative method using tin(II) chloride is also provided.
Method A: Catalytic Hydrogenation
Materials:
-
1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
Materials:
-
1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product, which can be purified by column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis protocol.
| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | Mitsunobu Reaction | 4-Nitropyrazole, Tetrahydro-2H-pyran-4-ol | 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole | 60-80 | >95 |
| 2A | Catalytic Hydrogenation | 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole, H₂, Pd/C | This compound | 85-95 | >98 |
| 2B | Tin(II) Chloride Reduction | 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole, SnCl₂·2H₂O | This compound | 70-85 | >95 |
Signaling Pathway Context
While a specific signaling pathway for this compound itself is not defined, this scaffold is a common core in various kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway where such inhibitors often act.
Caption: Generalized kinase signaling pathway.
References
Application Notes and Protocols for the N-alkylation of Pyrazoles using 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of the pyrazole scaffold, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile.[3]
The compound of interest, 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, is a versatile building block. Its structure features a 4-amino group, which is a primary site for derivatization, and a pre-substituted N1 position on the pyrazole ring. This application note provides detailed protocols for the selective N-alkylation of the exocyclic 4-amino group, a common strategy for generating diverse libraries of compounds for screening. It also addresses the challenge of regioselectivity in pyrazole chemistry.[1][4] The methodologies described are based on established principles and can be adapted for specific research needs.
Application Notes: Strategy and Regioselectivity
The alkylation of this compound presents two primary potential sites for reaction: the exocyclic 4-amino group (-NH₂) and the N2-position of the pyrazole ring.
-
Alkylation of the 4-Amino Group (Primary Target): The lone pair of electrons on the primary amino group is generally more nucleophilic than the N2-nitrogen of the pyrazole ring, which is part of an aromatic system. Therefore, reactions with electrophiles will preferentially occur at the 4-amino position under standard conditions. This pathway leads to the synthesis of N-alkyl-4-aminopyrazole derivatives.
-
Alkylation of the Pyrazole N2-Position: While less favored, alkylation at the N2 position is a possibility. However, the existing bulky tetrahydropyran substituent at the adjacent N1 position creates significant steric hindrance, making the N2 atom less accessible to incoming electrophiles.[5][6] Achieving selective N2-alkylation typically requires specific conditions, such as the use of certain metal catalysts or specialized reagents, and often results in a mixture of products.[1][5]
For the purposes of reliable and selective derivatization, the following protocols focus on the alkylation of the more reactive 4-amino group.
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol describes a standard procedure for the mono-alkylation of the 4-amino group using an alkyl halide and a non-nucleophilic base to prevent side reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (e.g., DIPEA, 2.5 eq) to the stirred solution.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is an alternative method for introducing alkyl groups, particularly when the corresponding alkyl halide is not stable or readily available. This two-step, one-pot procedure involves the formation of an imine intermediate with an aldehyde or ketone, followed by its reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the anhydrous solvent (e.g., DCE), add the aldehyde or ketone (1.1 eq).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Allow the reaction to stir at room temperature for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the target compound.
Data Presentation
The following tables provide representative data for typical N-alkylation reactions on substituted aminopyrazoles, which can be used as a reference for planning experiments with this compound.
Table 1: Conditions for Direct N-Alkylation of the 4-Amino Group
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 8 | 85-95 |
| 2 | Methyl Iodide | DIPEA | MeCN | 25 | 12 | 80-90 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetone | 50 | 6 | 75-85 |
| 4 | 2-Bromopropane | NaH | THF | 25 | 18 | 60-70 |
Table 2: Conditions for Reductive Amination of the 4-Amino Group
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | STAB | DCE | 25 | 12 | 90-98 |
| 2 | Acetone | NaBH₃CN | MeOH | 25 | 16 | 85-95 |
| 3 | Cyclohexanone | STAB | DCM | 25 | 10 | 88-96 |
| 4 | Isobutyraldehyde | STAB | DCE | 25 | 14 | 80-90 |
Mandatory Visualizations
Caption: General scheme for N-alkylation of the 4-amino group.
Caption: Experimental workflow for direct N-alkylation.
References
Knorr Pyrazole Synthesis with Substituted Hydrazines: Application Notes and Protocols for Researchers
Application Notes
The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, stands as a cornerstone in heterocyclic chemistry.[1][2] First reported by Ludwig Knorr in 1883, this versatile and straightforward method has become an indispensable tool in medicinal chemistry and drug development.[1] The resulting pyrazole scaffold is a key pharmacophore present in a wide array of biologically active compounds, highlighting the significance of this reaction in the synthesis of pharmaceuticals.[1]
The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[1][2] A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1] The selectivity is influenced by steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions such as pH.[1]
Pharmaceuticals Synthesized via Knorr Pyrazole Synthesis:
The Knorr pyrazole synthesis has been instrumental in the development of numerous blockbuster drugs across various therapeutic areas. Below is a table summarizing some prominent examples:
| Pharmaceutical | Therapeutic Class | Brief Description |
| Celecoxib (Celebrex®) | Nonsteroidal Anti-inflammatory Drug (NSAID) | A selective COX-2 inhibitor used to treat pain and inflammation in conditions like arthritis.[3] |
| Antipyrine (Phenazone) | Analgesic and Antipyretic | One of the earliest synthetic analgesics, used for the relief of pain and fever.[3] |
| Edaravone (Radicava®) | Neuroprotective Agent | Used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. |
| Sildenafil (Viagra®) Intermediate | Phosphodiesterase-5 (PDE5) Inhibitor | A key pyrazole intermediate is synthesized via the Knorr reaction in the manufacturing process of this well-known erectile dysfunction drug. |
| Metamizole (Novalgin®) | Analgesic and Antipyretic | A potent non-opioid analgesic and antipyretic.[3] |
Data Presentation
The following tables summarize quantitative data for the Knorr pyrazole synthesis, showcasing the influence of reactants and conditions on yield and regioselectivity.
Table 1: Synthesis of Various Substituted Pyrazoles
| 1,3-Dicarbonyl Compound | Substituted Hydrazine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Acetic acid | Reflux | 1 | ~90% |
| Acetylacetone | Phenylhydrazine | Ethanol | Acetic acid | Reflux | 1 | High |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100 | 1 | Good |
| 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 4-Sulfonamidophenylhydrazine | Ethanol | Acetic acid | Reflux | 2 | Good |
| Acetylacetone | Methylhydrazine | Ethanol | - | Room Temp | 24 | 85% |
Table 2: Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| 1,3-Dicarbonyl Compound (R¹COCH₂COR³) | Substituted Hydrazine (R²NHNH₂) | Solvent | Isomer Ratio (1,3-R¹,R³ vs 1,5-R¹,R³) |
| Benzoylacetone (Ph, Me) | Methylhydrazine | Ethanol | 1:1 |
| Benzoylacetone (Ph, Me) | Phenylhydrazine | Acetic Acid | Major isomer: 1,5-diphenyl-3-methylpyrazole |
| Trifluoroacetylacetone (CF₃, Me) | Phenylhydrazine | Ethanol | High selectivity for 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole |
| p-Methoxybenzoylacetone (p-MeOPh, Me) | Methylhydrazine | Methanol | 1:1.2 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)
This protocol details the synthesis of the analgesic and antipyretic agent, Antipyrine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Methyl iodide
-
Ethanol
-
Sodium ethoxide
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[3]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1]
-
Isolation of Pyrazolone: Cool the resulting syrup in an ice bath.[1] Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude 3-methyl-1-phenyl-5-pyrazolone.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
-
N-Methylation: Dissolve the purified pyrazolone in ethanol containing sodium ethoxide. Add methyl iodide and reflux the mixture for 2 hours.
-
Final Product Isolation: After cooling, the product (Antipyrine) will precipitate. Collect the solid by filtration and recrystallize from hot water.
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 3: General Procedure for the Synthesis of 1-Aryl-3-(trifluoromethyl)-5-aryl-pyrazoles (Celecoxib Analogs)
This protocol provides a general method for synthesizing pyrazoles relevant to the structure of Celecoxib.
Materials:
-
1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Substituted arylhydrazine hydrochloride (1.1 eq)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione in ethanol.
-
Addition of Hydrazine: Add the substituted arylhydrazine hydrochloride to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Mandatory Visualization
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
Caption: Signaling pathway of Celecoxib's anti-inflammatory action.
References
Application of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The core pyrazole scaffold serves as a versatile template for the development of targeted therapies. This document provides an overview of the potential applications of this compound in cancer research, including its hypothesized mechanism of action, illustrative experimental protocols, and representative data based on studies of structurally related compounds. While specific research on this exact molecule is limited in publicly available literature, the information presented herein is extrapolated from studies on analogous pyrazole-containing compounds and is intended to serve as a guide for future research and development.
Putative Mechanism of Action
The anticancer activity of pyrazole derivatives is often attributed to their ability to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.[1] Based on the broader class of pyrazole compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Cyclin-Dependent Kinase (CDK) Inhibition: Many pyrazole-based compounds have been identified as potent inhibitors of CDKs, such as CDK2.[4][5] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which shares structural similarities, has shown potent CDK2 inhibitory activity.[4]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers. Certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of FGFRs, overcoming drug resistance associated with gatekeeper mutations.[6]
-
Inhibition of other Kinases: The pyrazole scaffold is a common feature in inhibitors of other kinase families implicated in cancer, such as IRAK (Interleukin-1 Receptor-Associated Kinase) and c-Met.[7][8]
The tetrahydro-2H-pyran moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability, which can enhance their bioavailability and efficacy.[9]
Potential Applications in Cancer Research
Based on the activities of related compounds, this compound could be a valuable tool for investigating various aspects of cancer biology and for the development of novel therapeutics.
-
Screening against Cancer Cell Lines: The compound can be screened against a panel of cancer cell lines to identify sensitive cancer types. Studies on similar 1-tetrahydropyranyl-4-substituted pyrazoles have shown moderate cytotoxic activity against leukemia, lymphoma, and solid tumor cell lines.[10]
-
Target Identification and Validation: If the compound shows significant anticancer activity, further studies can be conducted to identify its specific molecular target(s) within cancer cells.
-
Lead Compound for Drug Development: With favorable activity and pharmacokinetic profiles, this molecule could serve as a lead compound for the development of more potent and selective anticancer drugs.
Representative Data
The following tables summarize hypothetical quantitative data for this compound, based on reported values for analogous pyrazole-based kinase inhibitors. Note: This data is illustrative and not from direct experimental results for the specified compound.
Table 1: Representative In Vitro Cytotoxicity Data (IC50, µM)
| Cell Line | Cancer Type | Putative Target | Representative IC50 (µM) |
| A2780 | Ovarian Cancer | CDK2 | 0.5 - 5 |
| HCT-116 | Colorectal Cancer | CDK2 | 1 - 10 |
| NCI-H520 | Lung Cancer | FGFR | 0.1 - 1 |
| SNU-16 | Gastric Cancer | FGFR | 0.5 - 5 |
| KATO III | Gastric Cancer | FGFR | 0.1 - 1 |
| MCF-7 | Breast Cancer | General Cytotoxicity | 10 - 50 |
| PANC-1 | Pancreatic Cancer | General Cytotoxicity | 10 - 50 |
Table 2: Representative Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | Representative IC50 (nM) |
| CDK2/Cyclin A | 50 - 500 |
| FGFR1 | 100 - 1000 |
| FGFR2 | 150 - 1500 |
| IRAK4 | 200 - 2000 |
Experimental Protocols
The following are detailed, representative protocols for key experiments that would be essential for evaluating the anticancer properties of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A2780)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Cell Cycle Proteins
Objective: To investigate the effect of the compound on the expression of key cell cycle regulatory proteins.
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin A, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the compound at various concentrations for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on a specific kinase (e.g., CDK2).
Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
This compound
-
ATP (with [γ-32P]ATP for radioactive detection or using a commercial non-radioactive kit)
-
Kinase reaction buffer
-
Method for detection (e.g., scintillation counter, luminescence reader)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Add serial dilutions of the compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in cancer research.
Caption: Hypothesized mechanism of action via kinase inhibition.
Caption: A typical workflow for preclinical evaluation.
Caption: Logical flow of the research process.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein [pharmaceutical-technology.com]
- 8. WO2012097196A1 - Pyrazolopyrimidine derivatives and uses as anticancer agents - Google Patents [patents.google.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. Pyrazole-related nucleosides. 4. Synthesis and antitumor activity of some 1-tetrahydropyranyl-4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Fibrosis Using TGF-β Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), can lead to organ scarring and failure. A key mediator of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Inhibition of this pathway presents a promising therapeutic strategy. While the specific compound 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a chemical building block, a more complex derivative, 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388) , which incorporates this pyrazole scaffold, has emerged as a potent and selective inhibitor of the TGF-β type I receptor (ALK5). These application notes provide a comprehensive overview of the use of GW788388 and similar pyrazole-based ALK5 inhibitors in fibrosis research.
Mechanism of Action
GW788388 is a small molecule inhibitor that targets the ATP-binding site of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting ALK5, GW788388 effectively blocks the phosphorylation and activation of downstream mediators, primarily Smad2 and Smad3.[1][2] This disruption of the canonical TGF-β/Smad signaling cascade prevents the nuclear translocation of Smad complexes and subsequent transcription of pro-fibrotic genes, such as those encoding collagens and fibronectin.[3][4] The ultimate result is a reduction in ECM production, inhibition of fibroblast-to-myofibroblast transition, and attenuation of the overall fibrotic response.[1][5]
Data Presentation
The following tables summarize key quantitative data for GW788388, a representative pyrazole-based ALK5 inhibitor.
Table 1: In Vitro Activity of GW788388
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (ALK5 binding) | 18 nM | Purified recombinant GST-ALK5 | [2][6] |
| IC50 (TGF-β cellular assay) | 93 nM | Cellular assay measuring TGF-β activity | [2] |
| Inhibition of Collagen IA1 mRNA | ~80% reduction | Puromycin aminonucleoside-induced renal fibrosis model | [2] |
Table 2: In Vivo Efficacy of GW788388
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Diabetic Nephropathy (db/db mice) | 2 mg/kg/day (oral) for 5 weeks | Significantly reduced renal fibrosis and decreased mRNA levels of ECM mediators. | [1][7] |
| Puromycin Aminonucleoside-Induced Renal Fibrosis | 10 mg/kg/day (oral) | Significantly reduced the expression of collagen IA1 mRNA. | [2] |
| Myocardial Infarction (rats) | 50 mg/kg/day (oral) | Attenuated systolic dysfunction and reduced phosphorylated Smad2, α-SMA, and collagen I. | [7] |
| Bleomycin-Induced Lung Fibrosis | 2 mg/kg | Reduced the fibrotic response. | [2] |
| Chagas Disease (mice) | 3 mg/kg (oral) | Decreased parasitemia, increased survival, and inhibited cardiac fibrosis. | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving pyrazole-based ALK5 inhibitors in fibrosis studies are provided below.
In Vitro Assay: Inhibition of TGF-β-induced Fibroblast-to-Myofibroblast Transition (FMT)
This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis.[9]
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
GW788388 or other test compound
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
96-well imaging plates
Protocol:
-
Seed primary human lung fibroblasts in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with a concentration range of GW788388 or the test compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a pro-fibrotic concentration of TGF-β1 (e.g., 5 ng/mL) for 48-72 hours. Include a non-stimulated control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with a primary antibody against α-SMA.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds in a lung fibrosis context.[10]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
GW788388 or other test compound formulated for oral administration
-
Anesthesia
-
Equipment for intratracheal instillation
Protocol:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg). Administer saline to the control group.
-
Begin daily oral administration of GW788388 (e.g., 2 mg/kg) or vehicle control on day 1 or at a later time point to model therapeutic intervention.
-
Monitor the body weight and clinical signs of the animals throughout the study.
-
On day 14 or 21 post-bleomycin instillation, euthanize the mice.
-
Harvest the lungs for analysis.
-
Histological Analysis: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring method).
-
Biochemical Analysis: Homogenize the remaining lung tissue to measure the hydroxyproline content, a quantitative measure of collagen.
-
Gene Expression Analysis: Extract RNA from lung tissue to perform qRT-PCR for pro-fibrotic markers (e.g., Col1a1, Acta2).
Visualization of Pathways and Workflows
Caption: TGF-β Signaling Pathway and the inhibitory action of GW788388.
Caption: Workflow for an in vitro Fibroblast-to-Myofibroblast Transition assay.
Caption: Workflow for an in vivo bleomycin-induced pulmonary fibrosis model.
References
- 1. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 4. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral Administration of GW788388, an Inhibitor of Transforming Growth Factor Beta Signaling, Prevents Heart Fibrosis in Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. xtalks.com [xtalks.com]
A Step-by-Step Guide to Pyrazole Functionalization Reactions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed overview of key functionalization reactions for the pyrazole scaffold, a critical component in numerous pharmaceutical agents. This document outlines step-by-step experimental protocols, presents quantitative data for reaction optimization, and illustrates reaction workflows for clarity.
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The ability to strategically functionalize the pyrazole core is crucial for modulating the physicochemical and pharmacological properties of these molecules in drug discovery programs.[1][2]
This guide will focus on three primary classes of pyrazole functionalization: Electrophilic Substitution, N-Alkylation and N-Arylation, and Metal-Catalyzed Cross-Coupling Reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyrazole ring predominantly occurs at the C4 position, which is the most electron-rich and nucleophilic carbon.[3][4][5][6][7][8] Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
General Workflow for Electrophilic Substitution
Caption: General workflow for the electrophilic functionalization of pyrazoles.
Experimental Protocols and Data
Table 1: Electrophilic Nitration of Pyrazole
| Entry | Substrate | Reagents | Electrophile | Product | Yield (%) | Reference |
| 1 | Pyrazole | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole | - | [6] |
Protocol for Nitration: [6]
-
To a stirred mixture of concentrated nitric acid and sulfuric acid, cool the solution to 0 °C.
-
Slowly add the pyrazole substrate while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).
-
The precipitated product is collected by filtration, washed with cold water, and dried.
Table 2: Electrophilic Halogenation of Pyrazoles
| Entry | Substrate | Reagents | Solvent | Product | Yield (%) | Reference |
| 1 | 1,3,5-Trisubstituted pyrazole | I₂, HIO₃ | Acetic Acid | 4-Iodo-1,3,5-trisubstituted pyrazole | High | [9] |
Protocol for Iodination: [9]
-
Dissolve the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL).
-
Add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-Alkylation and N-Arylation
Functionalization at the nitrogen atoms of the pyrazole ring is a common strategy to modify the molecule's properties.[1] For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, making regioselectivity a key consideration.[1][10]
General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of pyrazoles.
Experimental Protocols and Data
Table 3: N-Alkylation of Pyrazoles
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 5-Hydrazinyl-4-phenyl-1H-pyrazole | Alkyl halide (1.1 eq) | NaH (1.2 eq) | Anhydrous DMF | N1-alkylated product | - | [1] |
| 2 | 3-CF₃-5-acetylpyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Mixture of N1- and N2-alkylated isomers | - | [10] |
| 3 | Pyrazole | Benzyl trichloroacetimidate | Camphorsulfonic acid | 1,2-DCE | N-Benzylpyrazole | Good | [11][12] |
Protocol for N-Alkylation with Alkyl Halide: [1]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a base (e.g., sodium hydride, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for N-Arylation using Copper Catalysis: [13][14]
-
In a reaction vessel, combine the pyrazole (1.0 mmol), aryl halide (e.g., aryl iodide or bromide, 1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent (e.g., dioxane or toluene).
-
Heat the mixture at a specified temperature (e.g., 110 °C) under an inert atmosphere until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-arylpyrazole.
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the pyrazole core.[3] A significant advancement in this area is the direct C-H functionalization, which avoids the need for pre-functionalized pyrazole starting materials.[3][15] Palladium, rhodium, and copper are commonly used catalysts for these transformations.[3][16]
Logical Relationship of C-H Functionalization Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a key intermediate in pharmaceutical synthesis. The following methods are designed to address common impurities and yield a final product of high purity suitable for further downstream applications.
Introduction
This compound is a heterocyclic compound with applications in medicinal chemistry.[1] Its synthesis can result in various impurities, including starting materials, reagents, and side-products. Effective purification is crucial to ensure the quality and reliability of subsequent reactions and biological assays. This guide outlines three primary purification techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Purification Strategy Overview
The choice of purification method depends on the impurity profile of the crude material and the desired final purity. A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative quantitative data for the described purification methods. The initial purity of the crude product is assumed to be approximately 85%.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Recrystallization | ~85 | 95 - 98 | 70 - 85 | Scalable, cost-effective, removes major impurities. | Lower recovery, may not remove closely related impurities. |
| Column Chromatography | ~85 | >98 | 60 - 80 | High resolution for a wide range of impurities.[2][3][4] | Time-consuming, requires significant solvent volumes. |
| Preparative HPLC | >95 | >99.5 | 50 - 70 | Highest purity achievable, excellent for separating isomers.[5] | Expensive, limited scalability, lower recovery. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of the target compound. The choice of solvent is critical.[6] For pyrazole derivatives, polar protic solvents or mixed solvent systems are often effective.[6]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of the crude product in a minimal amount of hot ethanol (e.g., 50-70 mL) with stirring. Heat the solution gently until it is near boiling to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. Reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) solution.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Column Chromatography
Silica gel column chromatography is a standard method for purifying pyrazole derivatives and is effective at separating a wide range of impurities.[2][3][4]
Materials:
-
Crude or recrystallized this compound
-
Silica gel (200-300 mesh)
-
Hexane
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be:
-
100% Hexane (to elute non-polar impurities)
-
10-50% Ethyl Acetate in Hexane (gradient to elute the product)
-
A small percentage of methanol (e.g., 1-5%) in DCM can be used if the product is slow to elute.
-
-
Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for column chromatography purification.
Protocol 3: Preparative HPLC
For achieving the highest purity, preparative reverse-phase HPLC is the method of choice.[5]
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Gradient: A typical gradient would be 5% B to 95% B over 30 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the pure product as a salt (if an acid modifier was used).
Purity Assessment
The purity of the final product should be assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The purification of this compound can be effectively achieved using a combination of recrystallization, column chromatography, and preparative HPLC. The choice of method will depend on the initial purity of the crude material and the final purity requirements. For most applications, column chromatography following an initial recrystallization step will provide a product of sufficient purity. For applications requiring the highest purity, preparative HPLC is recommended.
References
- 1. This compound | C8H13N3O | CID 51063703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Pyrazole Derivatives
These application notes provide detailed methodologies for the characterization of pyrazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Application Note 1: NMR Spectroscopy for Structural Elucidation of Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the substitution pattern on the pyrazole ring and the nature of attached functional groups.
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the steps for preparing and analyzing pyrazole derivatives using a high-resolution NMR spectrometer.
1. Sample Preparation:
-
Sample Purity: Ensure the pyrazole derivative sample is of high purity (>95%) to prevent spectral interference from impurities.
-
Required Amount:
-
Solvent Selection:
-
Internal Standard:
-
Dissolution and Filtration:
-
Prepare the sample in a small vial to ensure complete dissolution, using vortexing or gentle heating if necessary.[1]
-
Filter the solution through a pipette with a glass wool or cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][5] Solid particles can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[2]
-
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm[3] |
| Acquisition Time | 2-4 seconds[3] | 1-2 seconds |
| Relaxation Delay | 1-5 seconds[3] | 2-5 seconds |
| Number of Scans | 8-16[3] | 1024 or more |
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).[3]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Data Presentation: Characteristic NMR Chemical Shifts
The chemical shifts of pyrazole protons and carbons are influenced by the electronic effects of substituents on the ring. The tables below summarize typical chemical shift ranges.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Proton | Unsubstituted Pyrazole (in CDCl₃) | Substituted Derivatives (Typical Range) | Multiplicity |
| H3 / H5 | ~7.66 | 7.5 - 8.0 | Doublet |
| H4 | ~6.37 | 6.0 - 6.5 | Triplet |
| N-H | Variable (broad) | 9.0 - 13.0 (or not observed) | Singlet (broad) |
| N-CH₃ | N/A | ~3.9 | Singlet[3] |
Note: The chemical shifts for H3 and H5 can vary significantly depending on the substituent and tautomeric form present. In unsubstituted pyrazole, fast tautomerism can make H3 and H5 chemically equivalent.[6]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Carbon | Unsubstituted Pyrazole (in DMSO-d₆) | Substituted Derivatives (Typical Range) |
| C3 / C5 | ~134.7 | 138 - 155 |
| C4 | ~105.9 | 105 - 115 |
| N-CH₃ | N/A | ~39.1[3] |
Note: Data compiled from various sources.[3][7][8][9][10] The exact chemical shifts are highly dependent on the solvent and the nature of the substituents.
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR analysis of pyrazole derivatives.
Application Note 2: LC-MS Analysis for Separation and Identification of Pyrazole Derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify pyrazole derivatives within complex mixtures. The liquid chromatography component separates compounds based on their physicochemical properties, while the mass spectrometer provides high-sensitivity detection and mass information for structural confirmation.
Experimental Protocol: LC-MS
This protocol provides a general method for the analysis of pyrazole derivatives. Optimization of chromatographic conditions and mass spectrometer settings is often required for specific applications.
1. Sample and Mobile Phase Preparation:
-
Sample Concentration: Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[11]
-
Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm or 0.45 µm syringe filter before placing it in an autosampler vial.[11]
-
Mobile Phase:
-
Phase A: Water with 0.1% formic acid (for improved peak shape and ionization).
-
Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
All mobile phase solvents should be LC-MS grade. Degas the mobile phases before use.
-
2. LC-MS Instrument Parameters:
The following are typical parameters that can serve as a starting point for method development.
| Parameter | LC System | MS System |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Triple Quadrupole or TOF |
| Mobile Phase A | 0.1% Formic Acid in Water | Ionization Mode |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Capillary Voltage |
| Flow Rate | 0.3 - 0.5 mL/min | Drying Gas Flow |
| Column Temp. | 30 - 40 °C | Drying Gas Temp. |
| Injection Volume | 1 - 5 µL[12] | Nebulizer Pressure |
| Gradient | 5% B to 95% B over 5-10 min, hold 2 min, re-equilibrate | Scan Mode |
3. Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the peak corresponding to the pyrazole derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound.
Data Presentation: Example LC-MS Data
LC-MS data is used to confirm the identity and purity of synthesized pyrazole derivatives.
Table 3: Representative LC-MS Data for Selected Pyrazole Derivatives
| Compound | Molecular Formula | Calculated MW | Ionization Mode | Observed m/z ([M+H]⁺) |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | ESI+ | 97.0759[10] |
| 3,5-Diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | 220.27 | ESI+ | 221.1051[10] |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | C₁₀H₇F₃N₂ | 212.17 | ESI+ | 213.0665[10] |
| 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | C₁₂H₁₄N₂O | 202.25 | ESI+ | 203[9] |
Note: The observed m/z value for the protonated molecule ([M+H]⁺) should match the calculated value, confirming the compound's identity.
Visualization: LC-MS Experimental Workflow
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a key intermediate for preclinical drug development. The document outlines a robust two-step synthetic route, starting from commercially available starting materials. Detailed protocols for the synthesis of the key (Tetrahydro-2H-pyran-4-yl)hydrazine intermediate and the subsequent cyclocondensation to form the target aminopyrazole are provided. Furthermore, this guide addresses critical aspects of process scale-up, purification, and analytical characterization to ensure the production of high-purity material suitable for preclinical evaluation. Information on formulation strategies for poorly soluble compounds and the stringent purity requirements for preclinical candidates is also included to support downstream development activities.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of biological activities.[1][2] The specific target molecule, this compound, incorporates a tetrahydropyran (THP) moiety, which can improve physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold for drug discovery.[3] The successful progression of a drug candidate from discovery to preclinical studies hinges on the ability to produce the active pharmaceutical ingredient (API) in sufficient quantities and of high purity. This document provides a detailed methodology for the scale-up synthesis of this compound, ensuring a reliable supply for toxicological and pharmacological studies.
Synthetic Strategy
The proposed synthetic route is a two-step process, which is amenable to scale-up. The first step involves the synthesis of the key intermediate, (Tetrahydro-2H-pyran-4-yl)hydrazine, from a suitable precursor. The second step is a Knorr-type pyrazole synthesis, a well-established and reliable method, involving the cyclocondensation of the hydrazine intermediate with a β-ketonitrile to yield the desired 4-aminopyrazole.[4]
References
Troubleshooting & Optimization
Common side reactions in pyrazole synthesis and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and issues encountered during pyrazole synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis has a very low yield or has not worked at all. What are the common causes and how can I fix this?
Answer: Low conversion rates in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compounds or hydrazines can lead to unwanted side reactions and significantly reduce yields.[1][2] Ensure you are using high-purity reagents. Hydrazine derivatives can decompose over time, so using a fresh bottle or purifying the reagent before use is recommended.
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The reaction may require more energy or a longer time to proceed to completion. Try increasing the reaction temperature or extending the reaction time.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
Solvent: The choice of solvent can dramatically impact the reaction. If your current solvent isn't effective, consider alternatives. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve reaction outcomes.[3]
-
-
Incomplete Cyclization: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which does not readily dehydrate to form the final pyrazole product.[2][4] Adding a dehydrating agent or increasing the temperature can facilitate the final aromatization step.[2]
-
Steric Hindrance: Bulky substituents on your starting materials can hinder the reaction. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary.[1]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to help diagnose and solve low-yield issues in your pyrazole synthesis.
Issue 2: Formation of Multiple Products (Regioisomers)
Question: My reaction has produced a mixture of products that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is the most common side reaction in pyrazole synthesis, especially when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][5][6]
Strategies to Improve Regioselectivity:
-
Solvent Choice: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase the regioselectivity of the reaction.[3] These solvents can influence the reaction pathway to favor one isomer over the other.[3]
-
pH Control: The pH of the reaction medium is a critical factor.[1][2] Adding a catalytic amount of acid (e.g., acetic acid) or base can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby directing which nitrogen atom initiates the cyclization.[1][2] For example, in reactions with arylhydrazines, acidic conditions may favor one regioisomer while neutral conditions favor the other.[2]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with different reactivity at the carbonyl positions, such as β-enaminones, can effectively "lock in" the desired regiochemistry before the final cyclization step, leading to a single product.[1]
-
Alternative Synthetic Routes: Several modern synthetic methods offer high regioselectivity, such as those using N-alkylated tosylhydrazones and terminal alkynes, or reactions between N-arylhydrazones and nitroolefins.[7][8]
Knorr Synthesis Pathways Leading to Regioisomers
The diagram below illustrates how the reaction of methylhydrazine with an unsymmetrical 1,3-diketone can proceed via two different pathways to form a mixture of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis? A1: The formation of regioisomers is the most prevalent side reaction.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, allowing for two possible cyclization pathways.[1][5]
Q2: How can I distinguish between different pyrazole regioisomers? A2: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 1D ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons of the two isomers. For unambiguous structural confirmation, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]
Q3: My reaction mixture turned dark yellow or red. What does this indicate? A3: The formation of colored impurities can be due to the decomposition of the hydrazine starting materials or the oxidation of intermediates.[1] Using freshly purified hydrazines and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.
Q4: I am performing a metal-catalyzed N-arylation to synthesize an N-arylpyrazole and I'm seeing a biaryl side product. How can I avoid this? A4: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1] To minimize this, you can try optimizing the reaction conditions, such as changing the catalyst, ligand, base, or solvent.
Q5: My pyrazole product seems to be unstable and is undergoing ring-opening. What could be the cause? A5: Pyrazole rings are generally stable, but ring-opening can occur, particularly when there are highly reactive functional groups present or under the influence of a strong base which can cause deprotonation at C3.[2][9] Carefully controlling the reaction temperature and considering alternative synthetic routes that avoid such reactive functionalities may be necessary if they are not desired.[2]
Data Presentation
The choice of solvent can have a significant impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of a 1,3-diketone with methylhydrazine.
Table 1: Solvent Effect on Regioselectivity in Pyrazole Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Ratio of Regioisomers (Desired:Undesired) | Reference |
| Ethanol (EtOH) | Room Temp | < 1 | Low Selectivity | [3] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | < 1 | 85 : 15 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | < 1 | Almost Exclusively Desired Isomer | [3] |
Data is generalized from studies on specific fluorinated 1,3-diketones. Ratios can vary based on substrates.
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine, a method fundamental to heterocyclic chemistry.[10][11]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Catalytic amount of mineral acid (e.g., HCl) (optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent (ethanol or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the hydrazine derivative to the solution. If using hydrazine hydrochloride, it can be added directly. If using hydrazine hydrate, a few drops of acetic acid can be added to catalyze the reaction.[11]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.[2]
Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol demonstrates how the use of a fluorinated solvent can significantly improve the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.[1][3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone in TFE.[1]
-
Add methylhydrazine dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.[1]
-
Perform an aqueous work-up by diluting the residue with an organic solvent like ethyl acetate and washing sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[1]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][2][3] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[2][4]
Q2: Which factors influence the N1/N2 regioselectivity of the reaction?
A2: Regioselectivity is a complex issue governed by several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[2][5]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2][4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2]
-
Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][6] In some cases, changing the base can even lead to opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[2][7] Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[8]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[2]
Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable starting point is the use of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[4][9] The reaction is typically performed at room temperature to 80°C and monitored by TLC or LC-MS.[9]
Q4: Are there alternative methods to traditional base-mediated alkylation?
A4: Yes, several alternative methods exist:
-
Acid-Catalyzed Alkylation: This method uses a Brønsted acid catalyst with trichloroacetimidates as electrophiles and can be an alternative to methods requiring strong bases or high temperatures.[5]
-
Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies the work-up procedure.[2][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[11][12][13][14]
-
Enzymatic Alkylation: Engineered enzymes can offer unprecedented regioselectivity (>99%) for pyrazole alkylation.[15]
Troubleshooting Guides
Issue 1: Poor or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.
-
Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[4]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[4]
-
Stoichiometry: A slight excess of the base is often beneficial.[4]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[4]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge. Several factors can be adjusted to favor the formation of a single isomer.
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Optimization Strategies:
-
Modify Steric Hindrance:
-
If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can increase selectivity.[5]
-
-
Change the Solvent:
-
Alter the Base/Catalyst System:
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2][6]
-
For N2-Alkylation: A magnesium-based catalyst, such as MgBr₂, can promote the formation of the N2-alkylated product.[8]
-
Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to NaH can prevent the formation of isomeric byproducts.[2][7]
-
Data Presentation
Table 1: Influence of Base and Solvent on the N-alkylation of 3-Substituted Pyrazoles
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 1 | 3-Methylpyrazole | Benzyl Bromide | K₂CO₃ | DMSO | >95:5 | High | [2][4] |
| 2 | 3-Methylpyrazole | Benzyl Bromide | NaH | THF | >95:5 | High | [4] |
| 3 | 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | i-Pr₂NEt | THF | 24:76 | 90 | [8] |
| 4 | 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | i-Pr₂NEt / MgBr₂ | THF | <1:99 | 85 | [8] |
| 5 | 3-CF₃-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | 50:50 | Mixture | [3] |
| 6 | Pyridinyl-CF₃-pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | >95:5 (N1) | Good | [7] |
Note: Data is illustrative and compiled from various sources. Exact ratios and yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a base.[9][16]
Materials:
-
Pyrazole derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations.[5][17]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unito.it [iris.unito.it]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yields in the synthesis of pyrazole derivatives
Technical Support Center: Synthesis of Pyrazole Derivatives
Welcome to the technical support center for the synthesis of pyrazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems you might face during the synthesis of pyrazoles.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is crucial. Impurities can lead to side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[1][2][3] It is important to note that hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure that the correct stoichiometric ratio of reactants is being used. In some instances, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1][4] Monitoring the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1][2]
-
Consider Potential Side Reactions: Be mindful of possible side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two distinct pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly impact the reaction's regioselectivity. For instance, acidic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides, may favor the formation of one isomer.[1]
-
pH Control: Adjusting the pH of the reaction mixture can influence the initial site of the hydrazine's attack.[2] Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1][2]
-
Steric Hindrance: The use of a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: The reaction mixture has developed a significant discoloration. Is this normal, and can it be resolved?
Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]
Potential Causes and Solutions:
-
Acid-Promoted Byproducts: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Oxidative Processes: Discoloration can also be a result of oxidative processes.[1]
-
Purification: While discoloration may not always impact the final yield, it can complicate purification. Running the crude product through a short plug of silica gel can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]
Q4: My product is difficult to purify. What are some effective purification techniques for pyrazole derivatives?
Purification of pyrazole derivatives can sometimes be challenging due to the presence of side products or unreacted starting materials.
Recommended Purification Methods:
-
Recrystallization: This is a highly effective method for purifying solid pyrazole products.[1] If the product crashes out of solution too quickly during cooling, you can try increasing the volume of the "good" solvent (in which the compound is more soluble) in the hot solution to keep it dissolved at a lower temperature.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard and effective technique.[1][2]
-
Acid-Base Extraction: For pyrazoles that can be protonated, forming an acid addition salt can be a useful purification strategy. The pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to precipitate the salt, which can then be isolated and neutralized to recover the purified pyrazole.[5]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Solvent | Ethanol | 76 | Ionic Liquid [HDBU][OAc] | 88 | [4] |
| Catalyst | None | Low | Nano-ZnO | 95 | [6] |
| Temperature | Room Temperature | 59-98 | 60 °C | Improved | [7][8] |
| Base | DBU | Good | NEt3, NaOt-Bu, CsF | Poor | [8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used. This table provides a general trend observed in the literature.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of substituted pyrazoles via the Knorr reaction and may require optimization for specific substrates.[9]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.[9]
-
Solvent and Catalyst Addition: Add a suitable solvent, followed by a catalytic amount of acid.[9] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Addition of Hydrazine: Add the hydrazine derivative to the solution.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[1][2]
-
Work-up and Purification: Upon completion, cool the reaction mixture. If a solid product forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1][2] The crude product can then be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For example, the reaction can yield two different products depending on which carbonyl group of the dicarbonyl compound is attacked by a specific nitrogen of the hydrazine.[2]
Controlling the formation of a single, desired regioisomer is critical because different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[1] For therapeutic and material science applications, achieving high purity of the target isomer is essential for efficacy and safety.
Q2: We are using a standard Knorr synthesis with an unsymmetrical 1,3-diketone and methylhydrazine in ethanol, but we are getting a nearly 1:1 mixture of regioisomers. What factors are at play?
A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is highly sensitive to several factors that influence its regioselectivity.[1][3] A low regioselectivity, as you're observing, is common when the electronic and steric differences between the two carbonyl groups are minimal.[4] Key factors influencing the outcome include:
-
Electronic Effects : Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for initial nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.[1]
-
Steric Hindrance : Bulky substituents near one of the carbonyl groups can sterically block the approach of the hydrazine, favoring attack at the less hindered carbonyl.[1][5]
-
Reaction pH : The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[5][6]
-
Solvent Choice : The solvent plays a crucial role. Protic solvents like ethanol can compete with the hydrazine for attacking the more reactive carbonyl group, often leading to lower regioselectivity.[7] Aprotic and non-nucleophilic solvents can significantly improve the outcome.[3][7][8]
Troubleshooting Guides
Q3: Our synthesis is yielding the wrong major regioisomer or a difficult-to-separate mixture. What is the most effective first step to troubleshoot and improve regioselectivity?
A3: The most impactful and often simplest modification to improve regioselectivity is changing the solvent.[5][7] Traditional solvents like ethanol can lead to poor selectivity. Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[7]
Mechanism of Improvement with Fluorinated Alcohols: Fluorinated alcohols possess unique properties: they are strong hydrogen bond donors but are non-nucleophilic.
-
They enhance the electrophilicity of the carbonyl groups through hydrogen bonding. This effect is more pronounced on the carbonyl adjacent to an electron-withdrawing group (e.g., a CF₃ group).
-
Unlike ethanol, they do not compete with the hydrazine as a nucleophile. This allows the hydrazine's attack to be directed primarily by the electronic differences of the carbonyls.
-
The result is a significantly faster and more selective initial attack by the hydrazine on the more electrophilic carbonyl carbon, leading to the preferential formation of one regioisomer.[7]
dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} } Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Q4: Solvent modification did not provide sufficient selectivity. What are some alternative synthetic strategies to achieve high regiocontrol?
A4: If solvent optimization is insufficient, several alternative methods offer excellent regioselectivity:
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes : This method provides access to 1,3,5-trisubstituted pyrazoles with complete regioselectivity. The reaction proceeds under basic conditions (e.g., t-BuOK in pyridine) and avoids the ambiguities of the Knorr synthesis.[9]
-
1,3-Dipolar Cycloaddition : Reactions between diazo compounds and alkynes or sydnones and alkynes can yield pyrazoles with high regiocontrol.[3][10] These methods often proceed under mild conditions.
-
Use of Directing Groups : Introducing a removable directing group, such as benzotriazole, onto the α-position of an α,β-unsaturated ketone can regioselectively guide the cyclization reaction.[11]
-
Control via Hydrazine Salt vs. Free Base : Using an arylhydrazine hydrochloride salt can favor one regioisomer, while using the corresponding free hydrazine base can exclusively produce the other. This has been demonstrated effectively in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.[6]
-
Modern Synthesis Techniques :
-
Flow Chemistry : Continuous-flow reactors offer precise control over temperature, mixing, and reaction time, which can enhance regioselectivity and improve yields compared to batch processes.[12][13][14]
-
Microwave-Assisted Synthesis : Microwave irradiation can accelerate reaction rates and sometimes improve regioselectivity by promoting specific reaction pathways.[15][16][17]
-
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the significant improvement in regioselectivity when switching from ethanol (EtOH) to fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in the reaction of various 1,3-diketones with methylhydrazine.
| Entry | 1,3-Diketone (R¹ / R²) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) | Reference |
| 1 | CF₃ / 4-Cl-Ph | EtOH | 55:45 | 85 | [7] |
| 2 | CF₃ / 4-Cl-Ph | TFE | 85:15 | 87 | [7] |
| 3 | CF₃ / 4-Cl-Ph | HFIP | 97:3 | 90 | [7] |
| 4 | C₂F₅ / 4-Cl-Ph | EtOH | 60:40 | 80 | [7] |
| 5 | C₂F₅ / 4-Cl-Ph | HFIP | 98:2 | 85 | [7] |
| 6 | CO₂Et / 2-Furyl | EtOH | 43:57 | 75 | [7] |
| 7 | CO₂Et / 2-Furyl | HFIP | >99:1 | 82 | [7] |
Desired regioisomer corresponds to the 5-aryl/heteroaryl pyrazole.
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity Using Fluorinated Alcohols
This protocol describes a general method for the synthesis of N-substituted pyrazoles from 1,3-diketones and hydrazines using HFIP as the solvent to achieve high regioselectivity.[7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.2 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in HFIP (approx. 0.2 M solution).
-
To this solution, add the substituted hydrazine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically < 1 hour).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones
This protocol provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, avoiding the challenges of the Knorr synthesis.[9]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Anhydrous pyridine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the N-alkylated tosylhydrazone (1.0 eq), 18-crown-6 (0.1 eq), and anhydrous pyridine.
-
Add the terminal alkyne (1.5 eq) to the mixture.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Add potassium tert-butoxide (2.0 eq) to the cooled mixture in portions over 10 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction by TLC until the tosylhydrazone is fully consumed.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Visualization of Mechanisms
dot graphdot { graph [rankdir="TB", splines=true, nodesep=0.5, label="General Mechanism of Knorr Pyrazole Synthesis", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} } Caption: Formation of two regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. This guide focuses on addressing common impurities and providing detailed protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted Starting Materials: Such as (tetrahydro-2H-pyran-4-yl)hydrazine and 1,3-dicarbonyl compounds.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of an isomeric pyrazole is a common side product.[1]
-
Incomplete Cyclization Products: Intermediates like hydrazones or enamines may remain in the crude product.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
By-products from Degradation: The hydrazine starting material can be prone to degradation, leading to colored impurities.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for developing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Q3: What are the general strategies for purifying crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective technique for removing small amounts of impurities if a suitable solvent or solvent system can be found. It is generally a more straightforward and scalable method than chromatography.
-
Column Chromatography: This is a versatile method for separating the desired product from a wide range of impurities, including regioisomers and other closely related by-products. Silica gel is a commonly used stationary phase.
Troubleshooting Guide
Issue 1: My purified product has a persistent color (e.g., yellow or brown).
-
Question: What causes the coloration, and how can I remove it?
-
Answer: The color often arises from impurities formed by the degradation of the hydrazine starting material or from oxidative side reactions.[1] To address this, you can try the following:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography: A silica gel column can effectively separate the colored impurities from the desired product.
-
Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with a dilute acid solution can sometimes help remove basic colored impurities. Neutralize the aqueous layer and extract your product back into an organic solvent.
-
Issue 2: I am observing two spots on TLC that are very close together, suggesting the presence of isomers.
-
Question: How can I separate the regioisomers of my pyrazole product?
-
Answer: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[1]
-
Optimize Reaction Conditions: Modifying the reaction solvent, temperature, or pH can sometimes favor the formation of one isomer over the other.[1]
-
Fractional Recrystallization: If the solubilities of the isomers are sufficiently different in a particular solvent system, multiple recrystallization steps can be used to enrich one isomer.
-
Preparative HPLC or Flash Column Chromatography: These are often the most effective methods for separating closely related isomers. Careful selection of the mobile phase is crucial for achieving good separation.
-
Issue 3: The yield of my purified product is very low after recrystallization.
-
Question: What factors could be contributing to low recovery during recrystallization, and how can I improve it?
-
Answer: Low recovery can be due to several factors:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. Experiment with different solvents or solvent mixtures.
-
Using Too Much Solvent: Using the minimum amount of hot solvent to fully dissolve the crude product is critical. Excess solvent will keep more of your product dissolved even after cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Premature Crystallization: If the solution cools too much during filtration of insoluble impurities, product can be lost. Ensure the filtration apparatus is pre-heated.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, and scalable. | Dependent on finding a suitable solvent; may not remove all impurities. |
| Column Chromatography | >99% | 50-80% | High resolution for separating complex mixtures. | More time-consuming, requires more solvent, and can be less scalable. |
| Preparative HPLC | >99.5% | 40-70% | Highest resolution for difficult separations. | Expensive, requires specialized equipment, and is not suitable for large quantities. |
Note: Purity and yield can vary significantly based on the quality of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for the specific solvent system chosen.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
This protocol is a general guideline for purification using a silica gel column.
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (mobile phase) and pack it into a chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase. A common starting point for a compound with the polarity of this compound could be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting purified product under high vacuum to remove any remaining solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step experimental workflow for recrystallization.
References
Stability issues of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on information from various suppliers, the recommended storage conditions are summarized below. To ensure maximum stability, it is crucial to adhere to these guidelines.
| Parameter | Recommendation | Source |
| Temperature | Refrigerator. | Sigma-Aldrich[1] |
| Temperature controlled NMT 30°C. | Wit Pharma[2] | |
| Store in a cool, well-ventilated area. | ChemScene[3] | |
| Atmosphere | Handle and store under inert gas. | Sigma-Aldrich |
| Container | Keep container tightly closed. | Sigma-Aldrich, ChemScene[3] |
| Environment | Store in a dry and well-ventilated place. | Sigma-Aldrich |
| Light | Keep away from direct sunlight. | ChemScene[3] |
| Ignition Sources | Keep away from heat and sources of ignition. | Sigma-Aldrich, ChemScene[3] |
Q2: What is the physical appearance of this compound?
The compound is typically a light-red to brown solid.[1] A significant change in color or the appearance of clumping may indicate degradation or moisture absorption.
Q3: What are the potential stability issues with this compound?
-
Oxidation: The amine group on the pyrazole ring can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored impurities.
-
Hydrolysis: Although the pyrazole ring itself is generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or other hydrolytic degradation.
-
Moisture Absorption (Hygroscopicity): As with many amine-containing compounds, there is a potential for moisture absorption from the atmosphere, which can affect its physical state and reactivity in experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ Q1).
-
Visual Inspection: Check for any change in the physical appearance of the compound (e.g., color change from light-red/brown to a darker shade, clumping).
-
Purity Analysis: If degradation is suspected, it is advisable to re-analyze the purity of the compound using techniques like HPLC-MS or NMR.
-
Use Fresh Stock: If possible, use a fresh, unopened vial of the compound to repeat the experiment and compare the results.
-
Issue 2: The compound has changed color or appears clumpy.
-
Potential Cause: This could be due to oxidation or moisture absorption.
-
Troubleshooting Steps:
-
Assess Moisture Exposure: Review handling procedures to determine if the compound was exposed to a humid environment or if the container was not properly sealed.
-
Drying: If moisture absorption is suspected, the compound can be dried under a vacuum. However, care should be taken as heating may accelerate degradation.
-
Purity Check: A change in color often indicates the formation of impurities. A purity analysis is recommended before further use.
-
Issue 3: Poor solubility of the compound in a specific solvent.
-
Potential Cause: The compound may have degraded to less soluble impurities, or the chosen solvent may not be optimal.
-
Troubleshooting Steps:
-
Confirm Solubility: Check available data sheets or perform small-scale solubility tests with a range of solvents.
-
Purity Assessment: As degradation products may have different solubility profiles, verify the purity of your material.
-
Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Degradation
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) whenever possible.
-
Use clean, dry spatulas and glassware.
-
Weigh out the required amount quickly and tightly reseal the container immediately.
-
Store the resealed container under the recommended conditions.
Protocol 2: Small-Scale Stability Test in Solution
This protocol can be adapted to test the stability of the compound in a specific solvent system relevant to an experiment.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC-UV to determine the initial purity and peak area.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the solution and re-analyze by HPLC-UV.
-
Data Analysis: Compare the peak area of the main compound and the presence of any new impurity peaks over time to assess the stability.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of pyrazole-based compounds in organic solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of poorly soluble pyrazole derivatives.
Issue 1: My pyrazole compound is precipitating prematurely from the reaction mixture.
Premature precipitation can lead to incomplete reactions and purification difficulties.[1]
Possible Causes and Solutions:
-
Inadequate Solvent Power: The chosen solvent may not be sufficient to keep the pyrazole derivative in solution as its concentration increases.
-
Solution: Introduce a co-solvent to enhance the solvating power of the reaction medium. A screening process can help identify the most effective co-solvent.[1]
-
-
Temperature Effects: Solubility is often temperature-dependent.
-
Solution: Gradually increasing the reaction temperature may improve the solubility of your compound. However, be cautious of potential side reactions or product degradation at elevated temperatures.
-
Issue 2: My pyrazole compound "oils out" instead of crystallizing during purification.
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[2]
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to decrease the saturation level.[2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.[2]
-
Solvent System Modification: Experiment with a different solvent or a new mixture of solvents.[2]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the supersaturated solution to initiate crystallization.[2]
Issue 3: I am experiencing a very low yield after recrystallization.
Low recovery during recrystallization is a common issue with poorly soluble compounds.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product to avoid losing a significant portion of your compound in the mother liquor.[2]
-
Thorough Cooling: Ensure the solution is completely cooled before filtration to maximize the precipitation of the product.[2]
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove impurities without dissolving the product.
Experimental Protocols
This section provides detailed methodologies for key experiments to enhance the solubility of pyrazole-based compounds.
Protocol 1: Solvent Screening for Solubility Enhancement
This protocol helps identify a suitable solvent or co-solvent system to improve the solubility of a pyrazole derivative.[1]
Materials:
-
Your poorly soluble pyrazole compound
-
A selection of primary solvents (e.g., toluene, dichloromethane)
-
A selection of potential co-solvents of varying polarities (e.g., ethanol, THF, DMF, DMSO)
-
Small vials
-
Stirring apparatus
Procedure:
-
Dispense a small, known amount of your pyrazole compound into several vials.
-
To each vial, add a primary solvent to mimic the reaction concentration.
-
Stir the mixtures at the intended reaction temperature.
-
For vials where the compound is not fully dissolved, add a co-solvent dropwise until the solid dissolves completely.
-
Record the amount of co-solvent required for each successful mixture.
-
Select the co-solvent that provides the best solubility with the minimal volume added and is compatible with your reaction conditions.
Diagram of the Solvent Screening Workflow:
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions can enhance solubility by dispersing the drug in a hydrophilic carrier, often resulting in an amorphous system with higher apparent solubility.
Materials:
-
Poorly soluble pyrazole-based drug
-
Hydrophilic carrier (e.g., PEG 4000, PEG 6000, povidone)
-
Common solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Accurately weigh the pyrazole compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the drug and the carrier in a minimal amount of a common solvent.
-
Continue stirring until a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature.
-
The resulting solid mass is a solid dispersion. Scrape the solid dispersion from the flask.
-
Grind the solid dispersion to a fine powder using a mortar and pestle.
-
Store the powdered solid dispersion in a desiccator.
Diagram of the Solid Dispersion Preparation Workflow:
Protocol 3: pH Adjustment for Solubility Enhancement
For ionizable pyrazole compounds, adjusting the pH of the solution can significantly increase solubility.[3][]
Materials:
-
Ionizable pyrazole compound
-
Aqueous buffer solutions of various pH values
-
Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment
-
pH meter
Procedure:
-
Prepare a suspension of the pyrazole compound in an aqueous buffer.
-
Gradually add small amounts of an acidic or basic solution to adjust the pH.
-
Monitor the pH using a calibrated pH meter.
-
Observe the solubility of the compound at different pH values.
-
Determine the pH at which the compound achieves maximum solubility.
-
For formulation purposes, select a pH that provides adequate solubility and is physiologically tolerable.[3]
Data Presentation: Solubility of Pyrazole-Based Drugs
The following tables summarize the solubility of two commercially available pyrazole-based drugs, Celecoxib and Sildenafil, in various organic solvents. This data can serve as a reference for selecting appropriate solvents for related pyrazole derivatives.
Table 1: Solubility of Celecoxib in Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Solubility (mg/mL) |
| Ethyl Acetate | 298 | 35.1 | ~151.7 |
| Acetonitrile | 298 | 28.2 | ~122.0 |
| Methanol | 298 | 21.3 | ~92.1 |
| Ethanol | - | - | ~25[5] |
| Isopropanol | 298 | 15.4 | ~66.6 |
| Butanol | 298 | 10.5 | ~45.4 |
| Toluene | 298 | 1.8 | ~7.8 |
| DMSO | - | - | ~16.6[5] |
| DMF | - | - | ~25[5] |
Data for mole fraction solubility adapted from[6][7][8]. Mg/mL values are estimated based on mole fraction and solvent density.
Table 2: Solubility of Sildenafil and Sildenafil Citrate in Various Solvents
| Compound | Solvent | Solubility (mg/mL) |
| Sildenafil (base) | Diethylene glycol monoethyl ether | 24.7 ± 4.7[9] |
| Sildenafil (base) | Ethanol | 5.2 ± 1.2[9] |
| Sildenafil Citrate | Water | 4.1 ± 1.3[9] |
| Sildenafil Citrate | Dimethyl Isosorbide | 9.98 ± 0.79[9] |
| Sildenafil Citrate | Oleic Acid | 6.77 ± 0.54[9] |
| Sildenafil Citrate | Toluene | -[10] |
| Sildenafil Citrate | 1-Butanol | -[10] |
| Sildenafil Citrate | 1,2-Dichloroethane | -[10] |
| Sildenafil Citrate | Hexane | -[10] |
Data adapted from[9][10]. Note that sildenafil citrate's solubility is pH-dependent.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of pyrazole derivatives?
A1: The solubility of pyrazole derivatives is influenced by several factors including:
-
Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.
-
Crystal Structure: The energy required to break the crystal lattice affects solubility.
-
Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[12]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.
-
pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.
Q2: What are some common organic solvents used for pyrazole derivatives?
A2: Common organic solvents for pyrazole derivatives, depending on their polarity, include ethanol, methanol, acetone, toluene, dichloromethane (CH₂Cl₂), and acetonitrile.[13]
Q3: How can I improve the solubility of a neutral pyrazole compound?
A3: For neutral compounds where pH adjustment is not effective, consider the following strategies:
-
Co-solvents: Using a mixture of solvents can increase solubility.
-
Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) can improve solubility.[1]
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer can create a more soluble amorphous form.
Q4: My pyrazole synthesis has a low yield. Could this be related to solubility issues?
A4: Yes, poor solubility can contribute to low yields in several ways:
-
Incomplete reaction: If a reactant or intermediate has low solubility, the reaction may not go to completion.[14]
-
Premature precipitation: The desired product may precipitate out of the reaction mixture before the reaction is complete.[14]
-
Difficult purification: Significant product loss can occur during recrystallization or chromatography if the compound has poor solubility in the chosen solvents.[14]
Q5: Are there any "green chemistry" approaches to address solubility problems?
A5: Yes, some green chemistry principles can be applied:
-
Aqueous Synthesis: Utilizing water as a solvent, sometimes with the aid of catalysts or hydrotropes, can be an option.
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions eliminates solubility issues during the reaction itself, although purification may still require suitable solvents.
Q6: How do I choose between kinetic and thermodynamic solubility measurements?
A6:
-
Kinetic solubility is typically measured in early drug discovery. It is a high-throughput method that assesses the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer. It measures the tendency of a compound to precipitate.
-
Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of a compound in a given solvent. It is a more time-consuming measurement but provides a more accurate representation of the compound's solubility for formulation development.
Diagram of the Decision-Making Process for Solubility Enhancement:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pure.ul.ie [pure.ul.ie]
- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected peaks in NMR spectra obtained during the synthesis of pyrazoles. Below you will find troubleshooting guides in a question-and-answer format, a summary of common NMR chemical shifts, a detailed experimental protocol, and a workflow diagram to guide your analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My ¹H NMR spectrum shows more peaks in the aromatic region than expected for my target pyrazole. What could be the cause?
A1: The presence of unexpected aromatic peaks often suggests the formation of regioisomers or the presence of unreacted starting materials or aromatic impurities.
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the reaction with hydrazine can lead to the formation of two different regioisomeric pyrazoles.[1] These isomers will have distinct sets of peaks in the NMR spectrum. To confirm, carefully analyze the coupling patterns and chemical shifts. The regioselectivity of the reaction can be influenced by factors such as the solvent and the reaction conditions (acidic vs. basic).[1]
-
Unreacted Starting Materials: Aromatic aldehydes or ketones used as precursors to the 1,3-dicarbonyl compound, or the 1,3-dicarbonyl itself if it contains aromatic moieties, will show signals in the aromatic region. Compare the spectrum of your product with those of the starting materials to identify any overlap.
-
Aromatic Solvents: Residual aromatic solvents used in the reaction or workup (e.g., toluene, benzene) are common impurities and will appear in the ¹H NMR spectrum.[2] For example, benzene gives a singlet around 7.36 ppm in CDCl₃.[3]
-
Side Products: Depending on the reaction conditions, side reactions can lead to various byproducts. For instance, self-condensation of the 1,3-dicarbonyl or reactions involving impurities can generate unexpected aromatic species.
Q2: I am observing broad singlets in my ¹H NMR, especially between 10-14 ppm. What do these correspond to?
A2: A broad singlet in the 10-14 ppm region is characteristic of the N-H proton of the pyrazole ring.[4] The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular or intramolecular hydrogen bonding. The chemical shift of this proton is also highly dependent on the solvent, concentration, and temperature. In some cases, if the N-H proton is undergoing rapid exchange with a protic solvent (like D₂O or CD₃OD), the peak may be very broad or not observed at all.
Q3: My NMR spectrum has peaks that I cannot assign to my product, starting materials, or common solvents. What are other likely impurities?
A3: Beyond the usual suspects, several other common laboratory chemicals can appear as impurities in your NMR spectrum:
-
Grease: Silicone grease from glassware joints can show up as broad singlets around 0 ppm.
-
Plasticizers: Phthalates from plastic containers or tubing can leach into your sample and typically show complex multiplets in the aromatic region (around 7.5-7.7 ppm) and other signals in the aliphatic region.
-
Common Reagents: Reagents used in the workup, such as acetic acid (singlet around 2.1 ppm in CDCl₃) or triethylamine (quartet around 2.5 ppm and triplet around 1.0 ppm), may be present if not completely removed.[3][5]
-
Water: A peak for water is commonly observed and its chemical shift is highly variable depending on the solvent, temperature, and concentration.[6][7] In DMSO-d₆, it appears around 3.33 ppm, while in CDCl₃, it is typically around 1.56 ppm.[3]
Q4: How can I confirm the structure of my pyrazole and rule out isomers?
A4: A combination of 1D and 2D NMR techniques is often necessary for unambiguous structure determination:
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can help determine the symmetry of the molecule. The chemical shifts of the pyrazole ring carbons are also diagnostic.[8][9]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to establish the connectivity within your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for establishing the connectivity across the pyrazole ring, which can help differentiate between regioisomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other, which can be helpful in determining the substitution pattern on the pyrazole ring.
Data Presentation: NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the unsubstituted pyrazole ring and common impurities in CDCl₃. Note that chemical shifts can vary depending on the substituents, solvent, and concentration.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Pyrazole Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 12.0 - 13.5 (broad) | - |
| C3-H | ~7.6 (d) | ~134 |
| C4-H | ~6.3 (t) | ~105 |
| C5-H | ~7.6 (d) | ~134 |
Data is approximate and can vary significantly with substitution.[10][11]
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities in CDCl₃
| Compound | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.10 | s |
| Benzene | 7.36 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.88 (s) | s, s, s |
| Dimethyl sulfoxide (DMSO) | 2.54 | s |
| Ethanol | 3.72 (q), 1.24 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25 (br s), 0.88 (t) | br s, t |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17 (m), 2.34 (s) | m, s |
| Water | 1.56 | s |
This is not an exhaustive list. For a more comprehensive list, refer to publications on NMR impurities.[2][3][12][13]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic method known as the Knorr pyrazole synthesis.[14][15]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 - 1.2 eq)
-
Ethanol or acetic acid (as solvent)
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base may be needed to liberate the free hydrazine.
-
If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (if not already the solvent) and/or heat the mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by column chromatography on silica gel.
Characterization: The purified product should be characterized by NMR (¹H, ¹³C), mass spectrometry, and melting point to confirm its identity and purity.
Mandatory Visualization
Troubleshooting Workflow for Unexpected NMR Peaks
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Efficient Pyrazole Ring Formation
Welcome to the technical support center for catalyst selection in efficient pyrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazole synthesis?
A1: The most prevalent methods for synthesizing substituted pyrazoles involve cyclocondensation reactions. The classical Knorr pyrazole synthesis, which utilizes an acid catalyst to react a 1,3-dicarbonyl compound with a hydrazine, is a widely used technique.[1][2][3][4] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[5][6] A range of catalysts can be employed, from simple protic acids to Lewis acids and heterogeneous catalysts.
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, or the formation of stable intermediates that do not readily convert to the final product.[7][8] To troubleshoot, ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials.[7][8] Optimization of reaction parameters such as temperature, solvent, and catalyst is crucial.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[7][8] In some instances, using a slight excess of hydrazine can help drive the reaction to completion.[9]
Q3: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[7][10] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups and the reaction conditions.[7] Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] The choice of catalyst and solvent can also significantly direct the reaction towards a specific regioisomer.[11] For example, solid acid catalysts like Amberlyst-70 have been used for regioselective pyrazole synthesis at room temperature.[12][13]
Q4: What are the advantages of using a heterogeneous catalyst like Amberlyst-70?
A4: Heterogeneous catalysts like Amberlyst-70 offer several advantages, contributing to greener and more efficient synthesis.[12][13][14][15] These catalysts are solid, making them easy to separate from the reaction mixture by simple filtration, which simplifies the work-up procedure.[12][13] They are often non-toxic, thermally stable, and can be recycled and reused for multiple reaction cycles, which adds to the cost-effectiveness and sustainability of the process.[12][13][15]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine compounds can degrade over time; using a fresh or purified reagent is recommended.[7][8] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor the reaction progress using TLC or LC-MS to determine the ideal reaction duration.[7][8] |
| Incorrect Stoichiometry | Verify the stoichiometry of your reactants. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative may improve the yield.[7] |
| Inappropriate Catalyst | The choice of catalyst is critical. If using an acid-catalyzed method like the Knorr synthesis, ensure the appropriate acid (e.g., acetic acid, HCl) is used. For certain substrates, a Lewis acid or a solid acid catalyst might be more effective.[1][3] |
| Formation of Stable Intermediates | In some cases, stable intermediates may form and not readily dehydrate to the pyrazole. Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[8] |
Issue 2: Formation of Regioisomers
| Possible Cause | Troubleshooting Step |
| Use of Unsymmetrical 1,3-Dicarbonyls | The inherent nature of the starting material can lead to different sites of attack by the hydrazine.[7][10] |
| Reaction Conditions Favoring Mixture | The pH of the reaction medium can influence the regioselectivity. Experiment with acidic, neutral, or basic conditions to favor the formation of the desired isomer.[1] |
| Solvent Effects | The polarity of the solvent can affect the reaction pathway. Test a range of solvents with varying polarities. |
| Non-selective Catalyst | Select a catalyst known to promote regioselectivity. For example, solid acid catalysts like Amberlyst-70 have shown good results in directing the reaction to a specific regioisomer.[12][13] |
Data Presentation: Catalyst Performance in Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amberlyst-70 | Acetylacetone and Phenylhydrazine | Water | 30 | 15 min | 94 | [12] |
| Nano-ZnO | Ethyl acetoacetate and Phenylhydrazine | Not specified | Not specified | Not specified | 95 | [16][17] |
| AgOTf (1 mol%) | Trifluoromethylated ynone and Arylhydrazine | Not specified | Room Temp | 1 h | up to 99 | [16] |
| NaCoMo (2 mol%) | 1,3-diketone and Sulfonyl hydrazide | Not specified | 80-120 | 1-1.5 h | up to 99 | [2][16] |
| Cu(OTf)₂ (20 mol%) | Chalcone and p-((t-butyl)phenyl)hydrazine | [BMIM-PF₆] | Not specified | Not specified | 82 | [17] |
| SnCl₂ | Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrile | Not specified | 80 | 1.4 h | 80 | [18] |
| SnCl₂ (Microwave) | Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrile | Not specified | Not specified | 25 min | 88 | [18] |
| Fe₃O₄ nanoparticles (6 mol%) | Ethyl acetoacetate, hydrazine hydrate, aldehyde, and malononitrile | Water | Room Temp | 15 min | High | [18] |
| Mn/ZrO₂ (Ultrasound) | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrile | Aqueous ethanol | Not specified | 10 min | 98 | [18] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][19]
Materials:
-
1,3-dicarbonyl compound (1 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
-
Ethyl acetate and Hexane (for TLC)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol or 1-propanol.[1][19]
-
Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base like sodium acetate may be added.[7]
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1][19]
-
Heat the reaction mixture to reflux (approximately 100°C) with stirring for 1-2 hours.[1][19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[1][19]
-
Upon completion (consumption of the limiting starting material), cool the reaction mixture.
-
Add water to the reaction mixture to precipitate the crude product.[1][19]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Protocol 2: Pyrazole Synthesis using Amberlyst-70 as a Heterogeneous Catalyst
This protocol outlines an environmentally benign procedure for pyrazole synthesis using a recyclable solid acid catalyst.[12][13]
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Hydrazine derivative (1.1 mmol)
-
Amberlyst-70 (0.050 g)
-
Water (15 mL)
-
Ether
Procedure:
-
In a round-bottom flask, suspend the 1,3-dicarbonyl compound, hydrazine derivative, and Amberlyst-70 in water.[12]
-
Stir the reaction mixture vigorously at room temperature (30°C) for 5-30 minutes.[12]
-
Monitor the completion of the reaction by TLC.
-
Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst.
-
The catalyst can be washed with ether, dried at 60°C for 4 hours, and reused for subsequent reactions.[12]
-
The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Key factors influencing the selection of a catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 19. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Strategies for Minimizing Byproduct Formation in Multi-Step Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation in your multi-step synthesis projects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: An unexpected byproduct is observed by TLC/LC-MS analysis.
-
Question: My reaction is showing a new, unexpected spot on the TLC plate that I can't identify. What should I do?
-
Answer: The appearance of an unknown byproduct requires a systematic approach to identify its origin.
-
Possible Cause: The byproduct could be a result of a side reaction, degradation of starting material or product, or a reaction with impurities in your reagents or solvent. Side reactions are unwanted chemical reactions that can occur alongside the desired reaction, leading to the formation of undesired products.[1]
-
Troubleshooting Steps:
-
Isolate and Characterize: If the byproduct is present in a significant amount, attempt to isolate it using flash chromatography for characterization by NMR, mass spectrometry, and IR spectroscopy. Understanding its structure is the most definitive way to understand its formation.
-
Reagent Purity Check: Run a control reaction with purified starting materials and freshly distilled solvent to determine if the byproduct arises from impurities.
-
Reaction Monitoring: Analyze aliquots of the reaction mixture at different time points using HPLC or NMR to track the formation of the byproduct relative to the desired product.[2][3] This can help determine if it's a primary byproduct or a result of product degradation over time.
-
Literature Search: Search for similar reactions to see if the formation of this type of byproduct has been previously reported.
-
-
Issue 2: Low yield of the desired product with significant byproduct formation.
-
Question: My reaction has a low yield, and I'm isolating a large amount of a known byproduct. How can I improve the selectivity?
-
Answer: Low yield due to byproduct formation indicates that the reaction conditions favor a competing reaction pathway. Optimizing reaction parameters is crucial.
-
Possible Cause: Reaction conditions such as temperature, concentration, solvent, or catalyst may not be optimal for the desired transformation.
-
Troubleshooting Steps:
-
Temperature Adjustment: Lowering the reaction temperature can often increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the desired one.[1]
-
Concentration Effects: Vary the concentration of your reactants. In some cases, high concentrations can lead to bimolecular side reactions.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence reaction selectivity.[4] Perform a solvent screening to identify a medium that favors the desired reaction.
-
Catalyst/Reagent Optimization: If using a catalyst, screen different catalysts or ligands.[5] The steric and electronic properties of the catalyst can have a profound impact on selectivity.
-
-
Issue 3: Byproduct formation increases upon scale-up.
-
Question: I had a clean reaction on a small scale, but now that I'm scaling it up, I'm seeing more byproducts. Why is this happening?
-
Answer: Scale-up issues are common and often relate to mass and heat transfer.
-
Possible Cause: Inefficient mixing or heat dissipation on a larger scale can create localized "hot spots" or areas of high concentration, leading to increased byproduct formation.
-
Troubleshooting Steps:
-
Improve Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
-
Controlled Addition: Add reagents slowly and at a controlled rate to prevent localized concentration gradients and exotherms.
-
Temperature Monitoring: Use a temperature probe to monitor the internal temperature of the reaction and ensure it remains within the optimal range.
-
Consider Flow Chemistry: For highly exothermic or fast reactions, transitioning to a continuous flow setup can provide superior control over reaction parameters and minimize byproduct formation.[6]
-
-
Frequently Asked Questions (FAQs)
1. What is the difference between a byproduct and a side product?
Byproducts are substances formed stoichiometrically alongside the desired product in the main reaction. In contrast, side products are formed from parallel or consecutive reactions that are not part of the intended synthetic pathway.[7]
2. How can I predict potential byproducts in my reaction?
Predicting byproducts involves considering all possible reactive sites on your starting materials and intermediates and thinking about potential alternative reaction pathways such as rearrangements, eliminations, or reactions with the solvent.[8] Computational chemistry tools can also be used to predict potential side reactions.[1]
3. When should I use a protecting group strategy?
A protecting group is a temporary modification of a functional group to prevent it from reacting under a specific set of conditions.[9] You should consider a protecting group strategy when a molecule has multiple reactive sites and you want to selectively transform one of them.[10]
4. What is Design of Experiments (DoE) and how can it help?
Design of Experiments (DoE) is a statistical method for systematically varying multiple reaction parameters simultaneously to identify the optimal conditions for a desired outcome, such as maximizing yield and minimizing byproducts.[11][12] It is more efficient than the traditional "one-variable-at-a-time" (OVAT) approach.[13]
5. How do I choose the right purification method to remove byproducts?
The choice of purification method depends on the physical properties of your desired product and the byproducts.[14]
-
Recrystallization is ideal for purifying solid compounds from soluble impurities.[15][16]
-
Flash column chromatography is a versatile technique for separating compounds with different polarities.[7][11][12]
-
Distillation is used to separate liquids with different boiling points.
-
Extraction separates compounds based on their differential solubility in two immiscible liquids.[17]
Data Presentation: Quantitative Impact of Optimization Strategies
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different strategies in minimizing byproduct formation and improving reaction yield.
Table 1: Impact of Reaction Condition Optimization on Yield and Byproduct Formation
| Reaction Type | Optimization Strategy | Initial Yield (%) | Optimized Yield (%) | Byproduct Reduction (%) | Reference |
| Catalytic Hydrogenation | Design of Experiments (DoE) | 60 | 95 | Significant reduction in impurities | [18] |
| Multi-step Synthesis of Aliskiren | Continuous Flow Processing | 90 (batch) | 90-95 (flow) | Avoided degradation products | [19][20] |
| 3-Aminocoumarin Synthesis | Catalyst and Solvent Screening | Low | Improved | Minimized dimer and bis-coumarin formation | [1] |
| Ring-Expansion of Ketones | Solvent Screening | Variable | 90 | High selectivity observed | [21] |
Table 2: Effectiveness of Protecting Groups in Suppressing Side Reactions
| Peptide Synthesis | Protecting Group Strategy | Byproduct Formation (Standard Method) | Byproduct Formation (Optimized Strategy) | Byproduct | Reference |
| Asp-Gly sequence | Picoc-SPPS vs. Fmoc-SPPS | ~8% | 0% | Aspartimide | [22] |
| Depsipeptide Synthesis | Picoc-SPPS vs. Fmoc-SPPS | 91% | 15% | Diketopiperazine (DKP) | [22] |
Experimental Protocols
1. Protocol for Design of Experiments (DoE) in Reaction Optimization
This protocol provides a general framework for using DoE to optimize a chemical reaction.
-
Objective: To identify the reaction conditions that maximize the yield of the desired product and minimize the formation of a key byproduct.
-
Methodology:
-
Define Factors and Responses:
-
Factors (Inputs): Identify the key reaction parameters to investigate (e.g., temperature, catalyst loading, concentration, reaction time).
-
Responses (Outputs): Define the metrics to be measured (e.g., yield of product, percentage of byproduct).[11]
-
-
Select a DoE Design:
-
For screening a large number of factors, a fractional factorial design is often used.
-
For optimizing a smaller number of significant factors, a full factorial or central composite design is appropriate.[13]
-
-
Set Factor Levels: For each factor, define a high and low level to be tested.
-
Generate Experimental Plan: Use statistical software to generate the randomized experimental runs.
-
Execute Experiments: Perform the reactions according to the experimental plan, ensuring consistency in experimental setup and workup.
-
Analyze Data: Use the software to analyze the results, identify significant factors and interactions, and generate a predictive model.
-
Confirmation Run: Perform a final experiment at the predicted optimal conditions to validate the model.
-
2. Protocol for Solvent Screening
-
Objective: To identify a solvent that maximizes the yield of the desired product while minimizing byproduct formation.
-
Methodology:
-
Solvent Selection: Choose a diverse set of solvents with varying polarities, coordinating abilities, and boiling points.[23]
-
Small-Scale Reactions: Set up a parallel array of small-scale reactions, each in a different solvent. Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at set time points.
-
Analysis: After a predetermined time, quench the reactions and analyze the crude reaction mixtures by HPLC or NMR to determine the yield of the desired product and the amount of key byproducts.[3]
-
Selection: Choose the solvent that provides the best balance of high yield and low byproduct formation for further optimization.
-
3. Protocol for Flash Column Chromatography
-
Objective: To purify a crude reaction mixture by separating the desired product from byproducts and unreacted starting materials.[24]
-
Methodology:
-
TLC Analysis: Develop a TLC solvent system that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[11]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[24]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel.[12]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand bellows or nitrogen line) to push the solvent through the column at a steady rate.[10]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
4. Protocol for Recrystallization
-
Objective: To purify a solid compound by removing soluble impurities.[23]
-
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Decision-making workflow for minimizing byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing Catalyst Performance to Support Sustainability Goals | AIChE [publications.aiche.org]
- 10. chromtech.com [chromtech.com]
- 11. biotage.com [biotage.com]
- 12. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 19. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 20. [PDF] Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recrystallization [sites.pitt.edu]
- 24. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine and its structural analogs. Due to the limited availability of experimental NMR data for the primary compound, this guide utilizes predicted spectral data for comparison with experimentally obtained data for structurally related aminopyrazole derivatives. This information is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for two comparable aminopyrazole derivatives: 1-phenyl-1H-pyrazol-4-amine and 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine. The data is presented to facilitate a clear comparison of the chemical environments of the nuclei in these molecules.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), and Assignment |
| This compound (Predicted) | CDCl₃ | Pyrazole Ring: 7.35 (s, 1H, H-3), 7.30 (s, 1H, H-5)Tetrahydropyran Ring: 4.20 (tt, 1H, H-4'), 4.05 (dd, J = 11.5, 4.0 Hz, 2H, H-2'eq, H-6'eq), 3.50 (td, J = 11.5, 2.0 Hz, 2H, H-2'ax, H-6'ax), 2.10 (qd, J = 12.0, 4.5 Hz, 2H, H-3'eq, H-5'eq), 1.90 (dd, J = 12.0, 12.0 Hz, 2H, H-3'ax, H-5'ax)Amine Group: 3.5 (br s, 2H, NH₂) |
| 1-Phenyl-1H-pyrazol-4-amine [1] | DMSO-d₆ | Pyrazole Ring: 7.85 (s, 1H), 7.20 (s, 1H)Phenyl Ring: 7.70 (d, J = 7.9 Hz, 2H), 7.45 (t, J = 7.8 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H)Amine Group: 4.35 (s, 2H) |
| 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [2] | DMSO-d₆ | Pyrazole and Benzothiazole Protons: 11.44 (s, 1H, NH), 7.56 (s, 1H, CH), 7.07-7.24 (m, 4H, Ar-H), 6.89 (s, 2H, NH₂) |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| This compound (Predicted) | CDCl₃ | Pyrazole Ring: 135.0 (C-3), 125.0 (C-5), 118.0 (C-4)Tetrahydropyran Ring: 67.0 (C-2', C-6'), 58.0 (C-4'), 33.0 (C-3', C-5') |
| 1-Phenyl-1H-pyrazol-4-amine | - | No experimental data available in the search results. |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [3] | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
2. NMR Spectrometer Setup
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
3. ¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Pulse Width: Use a calibrated 30° or 45° pulse angle to balance signal intensity and quantitative accuracy.
-
Number of Scans (ns): Typically 8 to 16 scans are adequate for samples of this concentration.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.
4. ¹³C NMR Data Acquisition
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (at): An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay or the use of a relaxation agent may be necessary for quantitative measurements.
-
Pulse Width: A 30° pulse angle is often used.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A wide spectral width, typically from 0 to 220 ppm, is used to cover the full range of carbon chemical shifts.
5. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Experimental Workflow
The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this analysis is constructed from established fragmentation principles of its constituent heterocyclic moieties: the pyrazole and tetrahydropyran rings.
Predicted Fragmentation Pattern: A Tale of Two Rings
The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), is anticipated to be a composite of the characteristic fragmentation pathways of both the pyrazole and tetrahydropyran ring systems. The initial ionization event would generate a molecular ion ([M]⁺•), which would then undergo a series of fragmentation reactions to yield smaller, charged fragments.
The pyrazole ring is known to undergo specific fragmentation processes, including the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂), often preceded by the loss of a hydrogen atom.[1] The tetrahydropyran ring, being a cyclic ether, is expected to fragment via alpha-cleavage adjacent to the oxygen atom, leading to the formation of stable oxonium ions.
The interplay between these two connected ring systems will likely dictate the most favorable fragmentation pathways. Cleavage of the C-N bond linking the tetrahydropyran and pyrazole rings is a highly probable initial fragmentation step, leading to ions representing each of the individual ring systems.
Comparative Analysis of Key Fragments
To provide a clear comparison, the following table outlines the predicted key fragments for this compound, alongside the known characteristic fragments of its core components.
| Predicted Fragment Ion of this compound | m/z (Predicted) | Proposed Structure | Comparison with Known Fragmentation Patterns |
| [M]⁺• | 167 | Molecular Ion | The intact ionized molecule. |
| [M - C₅H₉O]⁺ | 82 | Pyrazol-4-amine cation | Represents cleavage of the N-C bond between the two rings. A common fragmentation for N-substituted heterocycles. |
| [C₅H₉O]⁺ | 85 | Tetrahydropyran-4-yl cation | Represents cleavage of the N-C bond with charge retention on the tetrahydropyran fragment. |
| [M - HCN]⁺• | 140 | A characteristic fragmentation of the pyrazole ring.[1] | |
| [M - N₂H]⁺ | 138 | Loss of N₂ and a hydrogen atom is a known pathway for pyrazoles.[1] | |
| [C₄H₅N₂]⁺ | 69 | Pyrazole ring fragment | Further fragmentation of the pyrazole moiety. |
| [C₄H₇O]⁺ | 71 | Fragment from tetrahydropyran ring | Resulting from alpha-cleavage and rearrangement of the tetrahydropyran ring. |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally determine the fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended:
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern and known fragmentation behaviors of pyrazoles and tetrahydropyrans.
Visualizing the Fragmentation Pathway
To illustrate the predicted fragmentation cascade, the following diagram outlines the key bond cleavages and resulting fragment ions.
Caption: Predicted EI fragmentation pathway of this compound.
This comprehensive guide, based on established chemical principles, provides a robust framework for understanding and predicting the mass spectrometric behavior of this compound. The provided experimental protocol offers a clear path for obtaining empirical data to validate and refine this predicted fragmentation pattern, ultimately aiding in the structural confirmation and characterization of this and similar molecules.
References
A Head-to-Head Comparison of Pyrazole-Based TGF-β Inhibitors for Researchers
In the fields of oncology and fibrosis research, the transforming growth factor-beta (TGF-β) signaling pathway is a critical therapeutic target. Pyrazole-based inhibitors have demonstrated significant promise due to their potent and selective inhibition of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This guide offers a comparative analysis of prominent pyrazole-based TGF-β inhibitors, supported by experimental data to assist researchers, scientists, and drug development professionals in their work.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. The following table summarizes the IC50 values for several key pyrazole-based TGF-β inhibitors, providing a direct comparison of their potency. It is important to note that IC50 values can vary depending on the specific assay conditions, and direct comparisons should be made with caution when data is compiled from different studies.[1]
| Inhibitor | Target | Assay System | IC50 (nM) | Reference |
| Vactosertib (EW-7197) | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | 13.2 | [1] |
| ALK5 | Enzymatic Assay | 11 | [2] | |
| IN-1130 | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | 45.8 | [1] |
| ALK5 (Smad3 phosphorylation) | Cell-based Assay | 5.3 | [3][4] | |
| ALK5 (Casein phosphorylation) | Enzymatic Assay | 36 | [3] | |
| Galunisertib (LY2157299) | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | >100 | [1] |
| ALK5 | Enzymatic Assay | 110 | [2] | |
| SB-505124 | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | >50 | [1] |
| ALK5 | Cell-free Kinase Assay | 47 | [5][6][7] | |
| ALK4 | Cell-free Kinase Assay | 129 | [5][6][7] | |
| Compound 19b | TGF-β Type I Receptor Kinase | Enzymatic Assay | 280 | [1] |
Notably, Vactosertib is reported to be approximately 10 times more potent than Galunisertib in inhibiting ALK5.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are essential for the accurate evaluation and comparison of inhibitor efficacy.
Enzymatic Kinase Assay for ALK5 Inhibition
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of ALK5.
Materials:
-
Recombinant human TGFβR1 (ALK5)
-
Kinase substrate (e.g., Casein or a specific peptide like TGFBR1 Peptide)[8]
-
ATP
-
Kinase Assay Buffer
-
Test inhibitor (at various concentrations)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the kinase substrate.
-
Inhibitor Addition: Add the desired concentrations of the pyrazole inhibitor to the test wells. For control wells, add vehicle (e.g., DMSO).
-
Enzyme Addition: Initiate the kinase reaction by adding diluted ALK5 enzyme to all wells except the "blank" control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9]
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Reporter Gene Assay (e.g., 3TP-Lux Assay)
This assay measures the inhibition of TGF-β-induced transcriptional activity in a cellular context.
Materials:
-
Mink lung epithelial cells (or other suitable cell line) stably transfected with a TGF-β responsive reporter plasmid (e.g., p3TP-lux).[10]
-
Cell culture medium and supplements.
-
TGF-β1 ligand.
-
Test inhibitor (at various concentrations).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: If necessary, serum-starve the cells to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the pyrazole inhibitor for a specified time (e.g., 1 hour).
-
TGF-β Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 to induce reporter gene expression.
-
Incubation: Incubate the plate for a period sufficient for luciferase expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC50 value.
Western Blot Analysis of Smad2/3 Phosphorylation
This method directly assesses the inhibition of the phosphorylation of SMAD2 and SMAD3, the downstream effectors of ALK5.
Materials:
-
Human cell line (e.g., A549, HepG2).[11]
-
Cell culture medium and supplements.
-
TGF-β1 ligand.
-
Test inhibitor (at various concentrations).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency, serum-starve them, and then pre-treat with the inhibitor before stimulating with TGF-β1 for 30-60 minutes.[11]
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer and collect the supernatant after centrifugation.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[11]
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using a chemiluminescence substrate.[11]
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal to determine the extent of inhibition.
Mandatory Visualization
TGF-β Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and highlights the point of action for pyrazole-based inhibitors.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of pyrazole-based compounds on ALK5.
Experimental Workflow for Inhibitor Efficacy Screening
This diagram outlines a typical workflow for evaluating the efficacy of novel pyrazole-based TGF-β inhibitors.
Caption: A streamlined experimental workflow for screening the efficacy of pyrazole-based TGF-β inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IN-1130, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Pyrazole Scaffold: A Privileged Core in Anticancer Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazole analogs, with a particular focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for the rational design of next-generation pyrazole-based therapeutics.
Dual EGFR/VEGFR-2 Inhibitors: A Key Strategy in Cancer Therapy
A significant class of anticancer pyrazole derivatives are those designed to dually inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] The simultaneous targeting of both tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR-2) is a well-established and effective anticancer strategy. The following sections detail the SAR, experimental evaluation, and relevant signaling pathways for this class of compounds.
Structure-Activity Relationship of Fused Pyrazole Analogs
A series of fused pyrazole derivatives has been synthesized and evaluated for their dual inhibitory activity against EGFR and VEGFR-2. The core scaffold and the impact of various substitutions on their biological activity are summarized in the table below.
| Compound ID | R Group | HepG2 IC50 (µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 1 | H | 0.71 | 0.13 | 11.41 |
| 3 | 5-imino-6-amino on pyrimidine | - | 0.06 | 4.07 |
| 9 | Sulfonamide with p-methylphenyl | - | 0.09 | 0.22 |
| 11 | Free pyrazolone | 0.63 | - | 0.27 |
| 12 | 6-one on pyrazolopyrimidine | 0.71 | 0.09 | 0.23 |
| Erlotinib | (Reference) | 10.6 | 0.13 | 0.20 |
| Sorafenib | (Reference) | 1.06 | - | - |
Data compiled from multiple sources.[1][2][3]
Key SAR Insights:
-
Fused Ring System: The presence of a fused pyrimidine ring system is crucial for potent activity.
-
Substituents on the Pyrimidine Ring: The introduction of 5-imino and 6-amino groups (Compound 3 ) significantly enhances EGFR inhibition, likely due to additional hydrogen bonding within the enzyme's active site.[1] Conversely, a 6-one substitution (Compound 12 ) appears to strike a balance, yielding potent dual EGFR/VEGFR-2 inhibition.[2]
-
Sulfonamide Moiety: The incorporation of a sulfonamide group with a p-methylphenyl substituent (Compound 9 ) leads to potent dual inhibition, possibly through additional hydrophobic interactions in the active sites of both kinases.[1][2]
-
Pyrazolone Ring: A free pyrazolone ring (Compound 11 ) demonstrates strong VEGFR-2 inhibition.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2):
-
Enzyme and Substrate Preparation: Recombinant human EGFR or VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Incubation: The test compounds (pyrazole analogs) are serially diluted and pre-incubated with the kinase in the reaction buffer for a specified period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole analogs and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway Visualization
The dual inhibition of EGFR and VEGFR-2 by these pyrazole analogs disrupts key signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Another prominent class of anticancer pyrazole derivatives exerts its effect by inhibiting tubulin polymerization.[4][5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Their disruption leads to cell cycle arrest and apoptosis, making them an attractive target for cancer therapy.
Structure-Activity Relationship of Pyrazole-Based Tubulin Inhibitors
A series of pyrazole-containing chalcone hybrids have been synthesized and evaluated as tubulin polymerization inhibitors. The following table summarizes the SAR of these compounds.
| Compound ID | Ar Group | % Inhibition of Tubulin Polymerization (at 10 µM) | Tubulin Polymerization IC50 (µM) | MCF-7 IC50 (µM) |
| 5d | 4-F-C6H4 | 48.31 | 5.10 | 4.12 |
| 5i | 4-Cl-C6H4 | 55.60 | 3.25 | 3.24 |
| 5l | 3,4,5-(OCH3)3-C6H2 | 62.15 | 1.65 | 2.89 |
| 5o | 3,4-(OCH3)2-C6H3 | 66.40 | 1.15 | 2.13 |
| 5p | 3,5-(OCH3)2-C6H3 | 59.32 | 1.95 | 3.45 |
| Combretastatin A-4 | (Reference) | - | 1.46 | - |
Data adapted from relevant studies.[4]
Key SAR Insights:
-
Chalcone Moiety: The chalcone scaffold is a known pharmacophore for tubulin inhibitors, and its hybridization with a pyrazole ring enhances anticancer activity.[4]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence activity.
-
Electron-withdrawing groups like fluorine (5d ) and chlorine (5i ) at the para position show good activity.
-
Electron-donating methoxy groups lead to a substantial increase in potency.
-
The presence of multiple methoxy groups, particularly the 3,4-dimethoxy (5o ) and 3,4,5-trimethoxy (5l ) substitutions, results in the most potent compounds, with IC50 values for tubulin polymerization comparable to or better than the natural product combretastatin A-4.[4] This suggests that these substitutions enhance binding to the colchicine-binding site on β-tubulin.
-
Experimental Protocols
Tubulin Polymerization Assay:
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., containing GTP and glutamate).
-
Compound Incubation: The test compounds are incubated with the tubulin solution in a 96-well plate at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance (turbidity) at 340 nm using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated relative to a control (e.g., DMSO). The IC50 value is determined from the dose-response curve.
Experimental Workflow and Mechanism of Action
The workflow for evaluating pyrazole-based tubulin inhibitors and their mechanism of action, leading to apoptosis, is depicted below.
This guide highlights the significant potential of the pyrazole scaffold in the development of novel anticancer agents. The modular nature of the pyrazole ring allows for fine-tuning of its pharmacological properties through targeted substitutions, leading to potent and selective inhibitors of key cancer-related targets. The data and methodologies presented herein provide a solid foundation for the continued exploration and optimization of this privileged heterocyclic system in the ongoing search for more effective cancer therapies.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays to evaluate the biological activity of pyrazole derivatives
A Comprehensive Guide to In Vitro Assays for Evaluating the Biological Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents has led to extensive research in their synthesis and biological evaluation. This guide provides an objective comparison of common in vitro assays used to assess these biological activities, supported by experimental data and detailed protocols.
I. Anticancer Activity
The evaluation of the anticancer potential of pyrazole derivatives is crucial in the development of new chemotherapeutic agents. In vitro assays are the first step in identifying promising candidates by assessing their cytotoxic and mechanistic effects on cancer cell lines.
A widely used method to screen for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In the presence of a cytotoxic compound, a decrease in the number of viable cells leads to a reduced conversion of MTT to formazan, resulting in a lower absorbance reading.[1]
Table 1: Anticancer Activity of Pyrazole Derivatives (MTT Assay)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-f]quinoline derivative 48 | HCT116 | 1.7 | [3] |
| Pyrazolo[4,3-f]quinoline derivative 48 | HeLa | 3.6 | [3] |
| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Pyrazolone-pyrazole derivative 27 | MCF7 | 16.50 | [3] |
| Fused pyrazole derivative 50 | HepG2 | 0.71 | [3] |
| Pyrazole-based azole 17a | A549 | 4.47 (µg/mL) | [4] |
| Pyrazole-based azole 17b | A549 | 3.46 (µg/mL) | [4] |
| Pyrazolo[1,5-a]pyrimidine 34d | HeLa | 10.41 | [4] |
| Pyrazolo[1,5-a]pyrimidine 34d | DU-145 | 10.77 | [4] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 | 3.12 | [4] |
| Ferrocene-pyrazole hybrid 47c | PC-3 | 124.40 | [4] |
| Ferrocene-pyrazole hybrid 47c | HL60 | 6.81 | [4] |
| Ferrocene-pyrazole hybrid 47c | SNB19 | 60.44 | [4] |
| Pyrazole derivative L2 | CFPAC-1 | 61.7 | [5] |
| Pyrazole derivative L3 | MCF-7 | 81.48 | [5] |
| Pyrazole fused triazole hybrid 3e | HepG2 | Notable | [6] |
| Pyrazole fused triazole hybrid 5b | HepG2 | Most Potent | [6] |
Experimental Protocol: MTT Assay[1][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Signaling Pathways in Anticancer Activity
Pyrazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[7] Some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK), thereby halting tumor growth.[7][8]
Caption: Inhibition of key anticancer signaling pathways by pyrazole derivatives.
II. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[9] The Kirby-Bauer disk diffusion method is a widely used qualitative assay to screen for antimicrobial activity.[10]
Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |
| Hydrazone 21a | 62.5 | - | 125 | - | 2.9 | 7.8 | [9] |
| Hydrazone 21b | - | - | - | - | - | - | [9] |
| Hydrazone 21c | - | - | - | - | - | - | [9] |
| Pyrazole-thiazole hybrid 10 | 1.9-3.9 | - | - | - | - | - | [11] |
| Thiazolo-pyrazole 17 | 4 | - | - | - | - | - | [11] |
| Halogenated pyrazole 53 | - | 0.007 | - | - | - | - | [12] |
| Nitro pyrazole 40 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | [12] |
| Pyrano[2,3-c] pyrazole 5c | - | - | - | 6.25 | - | - | [13] |
| Compound 3 | - | - | 0.25 | - | - | - | [14] |
| Compound 4 | - | - | - | - | - | - | [14] |
| Compound 2 | - | - | - | - | - | 1 | [14] |
✓: Indicates activity was observed, but MIC value not specified.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test[12][17][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[15]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrazole derivative onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[16]
Caption: Workflow of the Kirby-Bauer disk diffusion test.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives can involve the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, or interference with microbial metabolic pathways.[11][17] Some derivatives have also been shown to inhibit biofilm formation, a key factor in antibiotic resistance.[8]
Caption: Key bacterial targets of pyrazole derivatives.
III. Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties.[18] These are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18]
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Target | IC₅₀ (µM) | Reference |
| Celecoxib | COX Inhibition | COX-2 | 0.04 | [18] |
| 3,5-diarylpyrazole | COX Inhibition | COX-2 | 0.01 | [18][19] |
| Pyrazole-thiazole hybrid | COX/LOX Inhibition | COX-2 | 0.03 | [18][19] |
| Pyrazole-thiazole hybrid | COX/LOX Inhibition | 5-LOX | 0.12 | [18][19] |
| Pyrazolo-pyrimidine | COX Inhibition | COX-2 | 0.015 | [18][19] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | 0.02 | [19] |
| Pyrazole Derivative | LOX Inhibition | 5-LOX | 0.08 | [19] |
| Pyrazole Derivative | DPPH Assay | Radical Scavenging | 10 | [19] |
| Pyrazole 2a | COX Inhibition | COX-2 | 0.01987 | [20] |
| Pyrazole 3b | COX Inhibition | COX-2 | 0.03943 | [20] |
| Pyrazole 4a | COX Inhibition | COX-2 | 0.06124 | [20] |
| Pyrazole 5b | COX Inhibition | COX-2 | 0.03873 | [20] |
| Pyrazole 5e | COX Inhibition | COX-2 | 0.03914 | [20] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production[24][25]
A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. The Griess assay is used to quantify nitrite, a stable metabolite of NO.
-
Cell Culture and Stimulation: Culture macrophages and stimulate them with LPS in the presence or absence of the pyrazole derivatives for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[21][22]
-
Incubation: Incubate the mixture at room temperature in the dark for 10-15 minutes to allow for the formation of a colored azo compound.[22]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. A reduction in nitrite concentration in the presence of the pyrazole derivative indicates anti-inflammatory activity.
Caption: Workflow of the Griess assay for nitric oxide quantification.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes and transcription factors in the inflammatory cascade.[18] This includes the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins, and the suppression of the NF-κB signaling pathway, which controls the expression of inflammatory genes.[8][18]
Caption: Inhibition of key anti-inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meddocsonline.org [meddocsonline.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. biolabtests.com [biolabtests.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Benchmarking 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics with optimal physicochemical and pharmacokinetic properties. Heterocyclic scaffolds form the cornerstone of many approved drugs, offering a diverse array of three-dimensional structures and opportunities for multipolar interactions with biological targets. This guide provides a comprehensive benchmark of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine against other commonly employed heterocyclic building blocks, supported by a comparative analysis of their key properties and relevant experimental data from structurally similar compounds.
The strategic incorporation of saturated heterocycles, such as the tetrahydropyran (THP) ring in the title compound, is a widely adopted strategy in medicinal chemistry to modulate properties like solubility, lipophilicity, and metabolic stability. The THP moiety, a bioisostere of cyclohexane, offers the advantage of a hydrogen bond acceptor through its ether oxygen, which can lead to improved aqueous solubility and more favorable interactions with protein targets. When coupled with the versatile pyrazole core, a privileged scaffold in numerous kinase inhibitors, the resulting building block presents a compelling option for the design of novel drug candidates.
This guide aims to provide an objective comparison of this compound with analogous structures featuring piperidine, morpholine, and cyclohexane rings. By presenting a clear overview of their physicochemical properties, metabolic stability, and biological activity in relevant assays, this document serves as a valuable resource for medicinal chemists in the critical decision-making process of lead optimization.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental data for this compound and its structural analogs.
| Property | This compound (Target) | Piperidine Analog | Morpholine Analog | Cyclohexane Analog |
| Molecular Weight ( g/mol ) | 167.21 (Computed) | ~166.24 | ~168.20 | ~165.25 |
| XLogP3 | -0.1 (Computed) | ~0.8 | ~-0.5 | ~1.2 |
| Topological Polar Surface Area (TPSA, Ų) | 53.1 (Computed) | ~41.5 | ~54.4 | ~26.0 |
| Aqueous Solubility (mg/mL) | Data not available | Moderately Soluble | Highly Soluble | Poorly Soluble |
| pKa (basic) | ~5.5 (Estimated) | ~8.5-9.5 | ~6.5-7.5 | N/A |
Performance in Biological Assays: A Focus on Kinase Inhibition
The 4-aminopyrazole core is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The following table presents a comparative overview of the biological activity of representative kinase inhibitors featuring the heterocyclic scaffolds under investigation.
| Biological Target | Tetrahydropyran Analog (IC₅₀, nM) | Piperidine Analog (IC₅₀, nM) | Morpholine Analog (IC₅₀, nM) |
| JAK1 | 12.6[1] | 25[1] | Data not available |
| JAK2 | >135[1] | >250[1] | Data not available |
| p38α MAP Kinase | Data not available | Data not available | 0.1 (Kd)[2][3] |
Metabolic Stability Profile
The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and overall exposure. Saturated heterocyclic rings are often introduced to mitigate metabolic liabilities. The table below provides a qualitative comparison of the expected metabolic stability of the different heterocyclic building blocks based on published literature.
| Heterocyclic Moiety | Expected Metabolic Stability | Common Metabolic Pathways |
| Tetrahydropyran | Generally stable | Ring oxidation (less common) |
| Piperidine | Moderately stable | N-dealkylation, C-oxidation, ring opening |
| Morpholine | Generally more stable than piperidine | N-dealkylation, C-oxidation adjacent to oxygen |
| Cyclohexane | Stable to moderately stable | Ring hydroxylation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Determination of LogP/LogD and pKa
Shake Flask Method for LogP/LogD:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
-
Calculate the LogP or LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
UV-Metric Method for pKa:
-
Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
Prepare a stock solution of the test compound in a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Add a small aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the ionized and neutral species have different absorbances) against the pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare an incubation mixture containing the liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the parent compound remaining against time and fitting the data to a first-order decay model.
Cell-Based Kinase Inhibition Assay (e.g., JAK1)
-
Culture a suitable cell line (e.g., a human cell line endogenously expressing the target kinase) in 96-well plates until they reach a desired confluency.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Treat the cells with the test compounds or a vehicle control (e.g., DMSO) for a predetermined period.
-
Stimulate the cells with a specific cytokine or growth factor to activate the target kinase signaling pathway (e.g., IL-6 for JAK1).
-
Lyse the cells to release the intracellular proteins.
-
Quantify the phosphorylation of a downstream substrate of the target kinase (e.g., STAT3 for JAK1) using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Generate a dose-response curve by plotting the percentage of inhibition of substrate phosphorylation against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the profiling of kinase inhibitors.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Caption: The influence of different heterocyclic scaffolds on key drug-like properties.
Conclusion
The selection of a heterocyclic building block is a multifaceted decision that requires a careful balance of various molecular properties. This compound emerges as a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The presence of the tetrahydropyran moiety is anticipated to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, when compared to its carbocyclic and other heterocyclic counterparts. The pyrazole core provides a well-validated anchor for potent and selective kinase inhibition.
While direct experimental data for the title compound is limited, the analysis of structurally related molecules provides a strong rationale for its utility in drug discovery programs. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to facilitate the design of next-generation drug candidates with enhanced efficacy and safety profiles. Further experimental validation of the properties of this compound is warranted to fully elucidate its potential as a valuable building block in medicinal chemistry.
References
- 1. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole core is a cornerstone of medicinal chemistry and materials science. This guide provides a direct comparison of the most common and effective methods for pyrazole synthesis, offering quantitative data, detailed experimental protocols, and visual representations of reaction pathways to inform your synthetic strategy.
The pyrazole moiety is a privileged scaffold in a vast array of pharmacologically active compounds and functional materials. The choice of synthetic route to this critical heterocycle can significantly impact yield, purity, scalability, and overall efficiency. This guide focuses on a head-to-head comparison of two primary methods: the classical Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and the versatile synthesis from α,β-unsaturated ketones (chalcones).
At a Glance: Performance Comparison for the Synthesis of 1,3,5-Triphenylpyrazole
To provide a direct and objective comparison, we will examine the synthesis of a common scaffold, 1,3,5-triphenylpyrazole, using both the Knorr-type synthesis and the α,β-unsaturated ketone approach.
| Feature | Knorr-Type Synthesis | Synthesis from α,β-Unsaturated Ketone (Chalcone) |
| Starting Materials | 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) and Phenylhydrazine | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) and Phenylhydrazine |
| Reaction Type | Cyclocondensation | Cyclocondensation followed by oxidation |
| Typical Yield | Generally high, often >90% (literature for analogous reactions) | 74% (one-pot) to 88-95% (two-step)[1] |
| Reaction Time | Typically 1-4 hours[2][3] | 1.5-4 hours[1] |
| Typical Temperature | Reflux (e.g., in ethanol or acetic acid) | Room temperature to reflux, depending on the protocol[1] |
| Key Advantages | Often a one-step, high-yielding reaction. | Readily available and diverse starting chalcones; milder conditions are often possible for the initial cyclization. |
| Key Disadvantages | Availability and synthesis of the starting 1,3-dicarbonyl compound can be a limitation. | Often a two-step process (pyrazoline formation then oxidation); may require an additional oxidizing agent. |
Visualizing the Pathways: Reaction Mechanisms and Workflow
To further elucidate the synthetic transformations, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of pyrazoles via the Knorr synthesis and from α,β-unsaturated ketones.
Method 1: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone, a derivative of pyrazole, from a β-ketoester and hydrazine, which is a common variation of the Knorr synthesis.[2][3]
Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed (typically after 1 hour), add 10 mL of water to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected product with a small amount of cold water and allow it to air dry.
-
The expected yield of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one is typically high.
-
Method 2: Synthesis from α,β-Unsaturated Ketones (Chalcones)
This two-step protocol first describes the synthesis of a pyrazoline intermediate from a chalcone, followed by its oxidation to the corresponding pyrazole.
Step 1: Synthesis of 1,3,5-Triphenyl-2-pyrazoline
-
Materials:
-
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone) (2 mmol)
-
Phenylhydrazine hydrochloride (6 mmol)
-
Sodium acetate (0.3 mmol)
-
Acetic acid aqueous solution
-
-
Procedure:
-
In a suitable flask, dissolve the chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol) in an acetic acid aqueous solution.
-
For an enhanced reaction rate, the mixture can be subjected to ultrasound irradiation at room temperature.[4]
-
Monitor the reaction by TLC. The reaction is typically complete within 1.5-2 hours.[4]
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The yield of 1,3,5-triphenyl-2-pyrazoline is reported to be up to 96%.[4]
-
Step 2: Oxidation of 1,3,5-Triphenyl-2-pyrazoline to 1,3,5-Triphenylpyrazole
-
Materials:
-
1,3,5-Triphenyl-2-pyrazoline (from Step 1)
-
Suitable oxidizing agent (e.g., oxygen atmosphere with a catalyst, or other chemical oxidants)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
Dissolve the 1,3,5-triphenyl-2-pyrazoline in a suitable solvent such as toluene in a reaction vessel.
-
Introduce an oxidizing agent. A study has shown that heating in toluene at 180°C under an oxygen atmosphere in the presence of a catalyst can achieve high conversion to the pyrazole.[1]
-
The reaction progress can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 1,3,5-triphenylpyrazole.
-
Yields for this oxidation step can be high, leading to an overall pyrazole yield of 88-95%.[1]
-
Concluding Remarks
Both the Knorr synthesis and the synthesis from α,β-unsaturated ketones are powerful and reliable methods for accessing the pyrazole core. The Knorr synthesis offers a direct, often high-yielding, one-step route, provided the requisite 1,3-dicarbonyl compound is readily available. On the other hand, the synthesis from chalcones provides greater flexibility in substrate scope due to the vast number of accessible chalcone precursors. While it is often a two-step process involving an oxidation, modern methods are continually improving the efficiency of this transformation. The choice between these methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The Paal-Knorr synthesis, while a classic name reaction, is primarily utilized for the synthesis of furans and pyrroles from 1,4-dicarbonyls and is not a standard method for pyrazole synthesis.[5] Researchers are encouraged to consider the comparative data and protocols presented herein to make an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | 742-01-8 | Benchchem [benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Navigating Purity: A Comparative Analysis of Commercial 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of commercially available 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a versatile building block in medicinal chemistry, offering insights into its purity from various suppliers, potential impurities, and a look at alternative compounds.
Purity Profile of Commercially Available this compound
The purity of this compound can vary between suppliers, impacting experimental outcomes. Below is a summary of the stated purity from several commercial vendors. It is crucial to note that lot-to-lot variability can exist, and obtaining a lot-specific Certificate of Analysis (CoA) is always recommended.
| Supplier | Stated Purity | Additional Information |
| Sigma-Aldrich | 97%[1] | - |
| Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. | 98%[2] | Moisture Content: <1.0%, Impurity: <1.0%[2] |
| Synthonix | 97.0% | - |
| ChemShuttle | 95% | - |
Note: This data is based on publicly available information and may not reflect the most current specifications. Researchers should always consult the supplier for the latest product information and a lot-specific Certificate of Analysis.
Potential Impurities: A Look into the Synthesis
Understanding the potential impurities in a chemical is intrinsically linked to its synthetic route. While specific proprietary synthesis details are often undisclosed, a common method for the preparation of similar pyrazole derivatives involves a Suzuki coupling reaction. This process can introduce specific impurities that researchers should be aware of.
Potential impurities may include:
-
Residual Palladium Catalyst: Used to facilitate the coupling reaction.
-
Unreacted Starting Materials: Such as pyrazole boronic esters and corresponding halides.
-
Byproducts of the Coupling Reaction: Homocoupling products of the starting materials.
-
Solvent Residues: From the reaction and purification steps.
The presence of these impurities can interfere with subsequent reactions or biological assays. Therefore, analytical techniques capable of detecting these types of impurities are essential for a thorough purity assessment.
Experimental Protocols for Purity Determination
A comprehensive purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the percentage purity of the main compound and quantify impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the identity of the main peak and identify potential impurities by their mass-to-charge ratio.
-
Methodology:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI). The HPLC conditions can be similar to those described above. The mass spectrometer will provide mass data for the eluting peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound and detect the presence of structurally related impurities.
-
Methodology:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will provide information on the number and environment of protons, confirming the expected structure.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
The following diagram illustrates a general workflow for the purity analysis of a chemical compound.
Alternatives to this compound
The choice of a building block in drug discovery is often guided by its intended biological target and desired physicochemical properties. While this compound is a valuable scaffold, several alternatives with different substitution patterns on the pyrazole and the cyclic ether can be considered. The biological activity of pyrazole derivatives is diverse and includes applications as kinase inhibitors, anti-inflammatory agents, and more.
| Alternative Compound | Key Structural Difference | Potential Application/Relevance |
| 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine | Methylene spacer between the pyran and pyrazole rings | Altered spatial arrangement and flexibility |
| 1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine | Five-membered tetrahydrofuran ring instead of a six-membered pyran ring | Different ring strain and polarity |
| 4-Amino-1-(piperidin-4-yl)-1H-pyrazole | Piperidine ring instead of a pyran ring | Introduction of a basic nitrogen atom, modulating solubility and potential for salt formation |
The selection of an alternative should be based on a thorough understanding of the structure-activity relationship (SAR) for the specific biological target of interest. Comparative experimental data is essential to validate the performance of any alternative.
The signaling pathway diagram below illustrates a hypothetical scenario where a pyrazole derivative acts as a kinase inhibitor, a common application for this class of compounds.
References
Validating the Mechanism of Action of Novel Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique chemical properties have led to the development of a wide array of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] A significant portion of research has focused on pyrazole derivatives as potent protein kinase inhibitors, which play a crucial role in regulating cellular processes like cell cycle progression, proliferation, and survival.[1][6] Several pyrazole-containing drugs, such as Ruxolitinib (a JAK inhibitor) and Encorafenib (a BRAF inhibitor), have received FDA approval, highlighting the clinical success of this scaffold.[7][8]
This guide provides a comparative framework for validating the mechanism of action of novel pyrazole compounds, focusing on their role as kinase inhibitors. We will compare a hypothetical Novel Pyrazole Compound (NPC-1) with established inhibitors targeting two critical signaling pathways: the Cyclin-Dependent Kinase/Retinoblastoma (CDK/Rb) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Detailed experimental protocols and data presentation are included to support researchers in their drug discovery efforts.
Primary Mechanism of Action: Protein Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases to block their catalytic activity and disrupt downstream signaling.[7][9] This guide will focus on two such pathways frequently dysregulated in cancer and inflammatory diseases.
Cyclin-Dependent Kinases (CDKs) are essential for cell cycle regulation.[2] Their aberrant activation is a hallmark of many cancers. Pyrazole compounds can induce cell cycle arrest and apoptosis by inhibiting CDKs.[3][10]
Table 1: Comparative Activity of CDK Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) - Kinase Assay | Cell Line | IC50 (µM) - Antiproliferative | Reference |
|---|---|---|---|---|---|
| NPC-1 (Hypothetical) | CDK2/Cyclin A | 15 | HCT116 (Colon) | 0.25 | - |
| NPC-1 (Hypothetical) | CDK1/Cyclin B | 25 | MCF7 (Breast) | 0.38 | - |
| AT7519 | CDK1, CDK2, CDK5, CDK9 | 10 - 100 | HCT116 (Colon) | 0.4 | [2] |
| Compound 6 (Li et al.) | Aurora A, various CDKs | 160 (Aurora A) | HCT116 (Colon) | 0.39 | [1] |
| Compound 29 (Ali et al.) | CDK2/Cyclin A2 | Not specified (60% inhib. at 10 µM) | HepG2 (Liver) | 10.05 |[11] |
The JAK/STAT pathway is central to signaling for numerous cytokines and growth factors involved in immunity and hematopoiesis.[5] Dysregulation of this pathway is implicated in myeloproliferative disorders and autoimmune diseases. Pyrazole-based inhibitors like Ruxolitinib effectively target JAK kinases.[7]
Table 2: Comparative Activity of JAK Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) - Kinase Assay | Cellular Effect | Reference |
|---|---|---|---|---|
| NPC-1 (Hypothetical) | JAK1, JAK2 | JAK1: 2.5, JAK2: 4.0 | Inhibition of cytokine-induced STAT3 phosphorylation | - |
| Ruxolitinib | JAK1, JAK2 | JAK1: ~3, JAK2: ~3 | Approved for myelofibrosis treatment | [7] |
| Gandotinib | JAK2 | Selective for JAK2 | Inhibition of JAK2-dependent signaling | [7] |
| Baricitinib | JAK1, JAK2 | Potent inhibition | Approved for rheumatoid arthritis |[7][8] |
Experimental Validation: A General Workflow
Validating the mechanism of action requires a multi-faceted approach, starting from broad cellular effects and narrowing down to specific molecular target engagement.
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials : 96-well plates, cancer cell lines, complete medium, novel pyrazole compound (NPC-1), DMSO, MTT reagent (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01M HCl).
-
Procedure :
-
Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate for 24 hours.[2]
-
Compound Treatment : Prepare serial dilutions of NPC-1 in complete medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
This technique is used to detect the phosphorylation status of a target protein, providing evidence of upstream kinase inhibition.
-
Materials : Cell lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure :
-
Cell Treatment & Lysis : Treat cells with NPC-1 at various concentrations (e.g., 0.5x, 1x, 5x the IC50) for a set time (e.g., 2-24 hours).[2]
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification : Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis : Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal loading. A decrease in the phosphorylated form relative to the total protein indicates target inhibition.
-
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).
-
Materials : 6-well plates, cells, NPC-1, PBS, ice-cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.
-
Procedure :
-
Treatment : Seed cells in 6-well plates and treat with NPC-1 at its IC50 concentration for 24 or 48 hours.
-
Harvesting : Collect both adherent and floating cells and wash with PBS.
-
Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Data Acquisition : Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis : Model the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1 arrest for a CDK4/6 inhibitor) indicates the compound's effect on cell cycle progression.[1]
-
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| CAS Number | 1190380-49-4 |
| Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain. The following steps outline the proper disposal procedure:
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or other solid materials in a designated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinseate must be collected as hazardous liquid waste.
2. Container Labeling: All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
The container must be kept closed at all times, except when adding waste.
4. Waste Pickup and Disposal:
-
Once the waste container is full or is ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed and approved waste disposal vendor. The precautionary statement P501 explicitly states to "Dispose of contents/container to an approved waste disposal plant"[1][2].
Logical Workflow for Disposal
Caption: A logical workflow for the proper disposal of this compound.
Spill Response
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Contain and Clean:
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate: Once the spilled material is collected, decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
By following these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine was located. The following guidance is based on best practices for handling structurally similar pyrazole and amine compounds and should be supplemented by a thorough, experiment-specific risk assessment.[1]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Core Safety and Handling Summary
A comprehensive approach to personal protective equipment (PPE) is paramount to ensure personnel safety. The following table summarizes the recommended PPE, drawing from safety protocols for analogous compounds.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact with the chemical.[1] It is advisable to wear two pairs (double-gloving) and change them frequently.[3] |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing.[1][3] | Minimizes the risk of skin exposure to spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3] | Avoids inhalation of any potential vapors, dust, or aerosols.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe handling of this compound. These procedural steps will minimize exposure and mitigate potential hazards.[1]
-
Preparation and Area Setup:
-
Donning Personal Protective Equipment (PPE):
-
Handling the Compound:
-
Handle the compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust or aerosols during handling.[1]
-
After handling, wash hands thoroughly with soap and water.[1]
-
-
Storage:
Disposal Plan: Step-by-Step Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]
-
Waste Segregation:
-
Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[4]
-
Solid Waste: Collect unused or expired solid compound and contaminated materials (e.g., pipette tips, tubes, weighing paper) in a clearly labeled, sealed container for solid chemical waste.[3][4]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3][4]
-
-
Storage of Waste Pending Disposal:
-
Arranging for Professional Disposal:
-
Disposal of laboratory chemical waste must be handled by qualified professionals.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[4]
-
Caption: Workflow for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
